molecular formula C17H16N4O2S B610500 RKI-1313

RKI-1313

Cat. No.: B610500
M. Wt: 340.4 g/mol
InChI Key: BDCUKYUIVYKXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RKI-1313 is an inhibitor of Rho-associated kinase 1 (ROCK1) and 2 (IC50s = 34 and 8 µM, respectively). It has been used as a negative control for the ROCK inhibitor RKI-1447.>This compound Negative control for RKI-1447 (GLXC-05200) which is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-14-4-2-3-12(9-14)10-19-16(22)21-17-20-15(11-24-17)13-5-7-18-8-6-13/h2-9,11H,10H2,1H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUKYUIVYKXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

RKI-1313: A Technical Guide to its Mechanism of Action as a ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RKI-1313 is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It serves as a valuable research tool, primarily utilized as a negative control in studies involving more potent ROCK inhibitors, such as RKI-1447. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, its place within the ROCK signaling pathway, and the experimental protocols used to characterize its function.

Introduction to ROCK Signaling

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that are key effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a critical role in regulating a diverse array of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and proliferation.[1] Activation of RhoA, typically by upstream signals from G protein-coupled receptors (GPCRs), leads to the activation of ROCK.[2] ROCK, in turn, phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Targeting subunit 1 (MYPT1).[1][3] Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, thereby indirectly increasing MLC phosphorylation.[1][4] This cascade of events is crucial for the formation of stress fibers and focal adhesions, which are essential for cell migration and invasion.[4] Given its central role in these processes, the ROCK signaling pathway is a significant target in cancer research and other diseases.[1]

This compound: A Weak ROCK Inhibitor

This compound is a close structural analog of the potent ROCK inhibitor RKI-1447.[4][5] However, a key structural difference, the substitution of a meta-hydroxyl group with a para-methoxy group, renders this compound a significantly weaker inhibitor of ROCK1 and ROCK2.[6] This property makes this compound an ideal negative control in experiments designed to investigate the effects of ROCK inhibition.

In Vitro Kinase Inhibitory Activity

The inhibitory potency of this compound against ROCK1 and ROCK2 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

KinaseThis compound IC50 (µM)RKI-1447 IC50 (nM)
ROCK134[7]14.5[5]
ROCK28[7]6.2[5]

Table 1: Comparison of the in vitro inhibitory activity of this compound and RKI-1447 against ROCK1 and ROCK2.

Mechanism of Action of this compound

This compound, like other Type I kinase inhibitors, is expected to compete with ATP for binding to the ATP-binding pocket of the ROCK kinase domain. However, its significantly higher IC50 values compared to potent inhibitors like RKI-1447 indicate a much lower binding affinity. This weak interaction results in minimal inhibition of ROCK's catalytic activity at concentrations where potent inhibitors show significant effects.

Signaling Pathway Diagram

The following diagram illustrates the ROCK signaling pathway and the point of action of this compound.

ROCK_Pathway GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK MYPT1 MYPT1 ROCK->MYPT1 pMYPT1 p-MYPT1 (Inactive) MLC MLC ROCK->MLC RKI1313 This compound RKI1313->ROCK Weak Inhibition MLCP MLC Phosphatase MYPT1->MLCP pMYPT1->MLCP Inhibition pMLC p-MLC pMLC->MLC Actomyosin Actomyosin Contractility pMLC->Actomyosin Migration Cell Migration & Invasion Actomyosin->Migration MLCP->pMLC Western_Blot_Workflow Cell_Culture Cell Culture (e.g., MDA-MB-231) Treatment Treatment with this compound Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-MLC-2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis Migration_Invasion_Assay Cell_Prep Cell Preparation (Serum Starvation) Treatment Treatment with this compound Cell_Prep->Treatment Seeding Seeding cells in Transwell upper chamber Treatment->Seeding Chemoattractant Addition of Chemoattractant to lower chamber Seeding->Chemoattractant Incubation Incubation Chemoattractant->Incubation Removal Removal of non-migrated cells Incubation->Removal Fix_Stain Fixation and Staining Removal->Fix_Stain Quantification Cell Counting (Microscopy) Fix_Stain->Quantification Matrigel Matrigel Coating (for Invasion Assay) Matrigel->Seeding

References

An In-depth Technical Guide to RKI-1313: Chemical Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RKI-1313 is a chemical compound frequently utilized in cell biology and cancer research as a negative control for the potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, RKI-1447. While structurally similar to RKI-1447, this compound exhibits significantly weaker inhibitory activity against ROCK1 and ROCK2. This property makes it an invaluable tool for discerning the specific effects of ROCK inhibition in various cellular processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and its application in key cellular assays are also presented to facilitate its effective use in research settings.

Chemical Structure and Identification

This compound is a pyridylthiazole-based urea derivative. Its chemical identity is defined by the following identifiers:

  • IUPAC Name: 1-(3-Methoxybenzyl)-3-[4-(pyridin-4-yl)thiazol-2-yl]urea[1]

  • CAS Number: 1342276-76-9[1][2][3]

  • Molecular Formula: C₁₇H₁₆N₄O₂S[1][3]

  • SMILES: O=C(NC1=NC(C2=CC=NC=C2)=CS1)NCC3=CC=CC(OC)=C3[1][2]

  • InChI Key: BDCUKYUIVYKXCQ-UHFFFAOYSA-N[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its handling, storage, and use in experimental settings.

PropertyValueReference(s)
Molecular Weight 340.40 g/mol [1][3]
Appearance Off-white to white crystalline solid[1][4]
Purity Typically >98%[1]
Solubility Soluble in DMSO[1]
Storage Conditions Store at -20°C for long-term storage.[1]

Biological Activity and Mechanism of Action

This compound is characterized as a weak inhibitor of ROCK1 and ROCK2. Its primary utility in research stems from its role as a negative control for the highly potent ROCK inhibitor, RKI-1447. The structural difference between this compound and RKI-1447 is the substitution on the benzyl ring; this compound possesses a methoxy group, whereas RKI-1447 has a hydroxyl group at the meta-position. This seemingly minor modification results in a significant decrease in inhibitory activity.

The table below summarizes the in vitro inhibitory activity of this compound against ROCK1 and ROCK2.

TargetIC₅₀ (µM)Reference(s)
ROCK1 34[4]
ROCK2 8[4]
The Rho-ROCK Signaling Pathway

The Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. The Rho-ROCK pathway plays a central role in regulating various cellular processes, including cell adhesion, motility, proliferation, and apoptosis, primarily through its effects on the actin cytoskeleton.

Rho_ROCK_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading GAPs GAPs RhoA_GTP->GAPs GTP hydrolysis ROCK ROCK RhoA_GTP->ROCK Activates GEFs GEFs GEFs->RhoA_GDP Activate LIMK LIM Kinase ROCK->LIMK Phosphorylates & Activates MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Phosphorylates & Inactivates Cofilin Cofilin LIMK->Cofilin Phosphorylates & Inactivates Actin_Polym Actin Polymerization (Stress Fiber Formation) Cofilin->Actin_Polym Inhibits P_MLC Phospho-MLC MLCP->P_MLC Dephosphorylates Contraction Actomyosin Contraction P_MLC->Contraction RKI1313 This compound RKI1313->ROCK Weakly Inhibits

Caption: The Rho-ROCK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, culminating in the coupling of a pyridylthiazole amine with a benzyl isocyanate. The general synthetic scheme is outlined below.

Synthesis_Workflow start 4-acetylpyridine + Thiourea intermediate1 2-Amino-4-(pyridin-4-yl)thiazole start->intermediate1 Hantzsch thiazole synthesis reagent1 Bromine reagent2 3-Methoxybenzyl amine + Triphosgene intermediate2 3-Methoxybenzyl isocyanate reagent2->intermediate2 Phosgenation product This compound intermediate1->product Coupling intermediate2->product

Caption: General synthetic workflow for this compound.

Detailed Protocol (based on similar urea derivative syntheses):

  • Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole:

    • To a solution of 4-acetylpyridine in a suitable solvent (e.g., glacial acetic acid), add bromine dropwise with stirring.

    • Heat the reaction mixture to facilitate the formation of the α-bromoketone.

    • After cooling, add thiourea and heat the mixture under reflux.

    • Neutralize the reaction mixture with a base (e.g., ammonium hydroxide) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 2-amino-4-(pyridin-4-yl)thiazole.

  • Synthesis of 3-Methoxybenzyl isocyanate:

    • In an inert atmosphere, dissolve 3-methoxybenzylamine in a dry, aprotic solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Add a solution of triphosgene in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • The resulting solution of 3-methoxybenzyl isocyanate can be used directly in the next step.

  • Coupling to form this compound:

    • To the solution of 3-methoxybenzyl isocyanate, add a solution of 2-amino-4-(pyridin-4-yl)thiazole in a suitable solvent (e.g., DMF).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Pour the reaction mixture into water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain pure this compound.

In Vitro Kinase Assay for ROCK Inhibition

The inhibitory activity of this compound on ROCK1 and ROCK2 can be determined using a variety of commercially available kinase assay kits or by a well-established in vitro phosphorylation assay.

General Protocol:

  • Prepare a reaction mixture containing recombinant ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., a peptide derived from MYPT1), and ATP in a kinase buffer.

  • Add varying concentrations of this compound (typically in DMSO, with the final DMSO concentration kept constant across all wells).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of ROCK Substrate Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of ROCK substrates (e.g., MYPT1, MLC2) in intact cells.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ROCK substrates (e.g., anti-phospho-MYPT1, anti-phospho-MLC2) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels or the loading control.

Cell Migration and Invasion Assays

These assays are used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells, typically using a Boyden chamber (Transwell) system.

Protocol:

  • Cell Preparation: Culture cells to sub-confluency and serum-starve them for several hours before the assay.

  • Assay Setup:

    • For migration assays, use uncoated Transwell inserts. For invasion assays, coat the inserts with a basement membrane extract (e.g., Matrigel).

    • Add serum-free medium containing the cells to the upper chamber of the Transwell insert.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Include different concentrations of this compound in both the upper and lower chambers.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for a period that allows for cell migration/invasion (e.g., 12-48 hours).

  • Analysis:

    • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.

    • Count the number of stained cells in several random fields under a microscope.

    • Calculate the percentage of migration/invasion relative to the vehicle control.

Soft Agar Colony Formation Assay

This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.

Protocol:

  • Preparation of Agar Layers:

    • Prepare a base layer of agar (e.g., 0.6% agar in complete medium) in a 6-well plate and allow it to solidify.

    • Prepare a top layer of agar (e.g., 0.3% agar in complete medium) and keep it at 40°C.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Resuspend the cells in the top agar solution at a low density (e.g., 5,000 cells per well).

    • Add the cell-agar suspension on top of the base agar layer.

  • Treatment: Add medium containing different concentrations of this compound on top of the solidified agar layers. Refresh the medium with the compound every few days.

  • Incubation: Incubate the plates at 37°C for 2-4 weeks, until colonies are visible.

  • Analysis:

    • Stain the colonies with a solution of crystal violet.

    • Count the number of colonies and measure their size using a microscope and imaging software.

    • Compare the number and size of colonies in the this compound-treated wells to the vehicle control.

Conclusion

This compound serves as a critical research tool for investigating the biological roles of the Rho-ROCK signaling pathway. Its weak inhibitory activity against ROCK1 and ROCK2, in contrast to its potent analog RKI-1447, allows for precise dissection of ROCK-dependent cellular functions. The detailed chemical information and experimental protocols provided in this guide are intended to support researchers in the effective and appropriate use of this compound in their studies, ultimately contributing to a deeper understanding of the complex signaling networks that govern cell behavior in health and disease.

Disclaimer: this compound is for research use only and is not intended for human or therapeutic use. All experiments should be conducted in accordance with institutional safety guidelines and regulations.

References

RKI-1313: A Technical Guide to Target Specificity and Kinase Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1313 is a small molecule inhibitor primarily targeting the Rho-associated coiled-coil containing protein kinases (ROCK). It is often utilized in preclinical research as a control compound for its more potent analog, RKI-1447. This technical guide provides a comprehensive overview of the target specificity and kinase profile of this compound, based on available data. We will delve into its inhibitory activity, the signaling pathway it modulates, and the experimental methodologies used to characterize it.

Target Specificity and Kinase Profile

This compound is a known inhibitor of ROCK1 and ROCK2. Its inhibitory activity has been quantified through biochemical assays, with specific IC50 values determined for each isoform.

Quantitative Kinase Inhibition Data

The inhibitory potency of this compound against ROCK1 and ROCK2 is summarized in the table below. It is important to note that a broad kinase selectivity profile (kinome scan) for this compound is not publicly available. Therefore, its activity against a wider range of kinases has not been extensively characterized in the public domain.

Kinase TargetIC50 (µM)
ROCK134
ROCK28

Data sourced from Patel et al., Cancer Research, 2012.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ROCK kinase domain. The Rho-ROCK signaling pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation.

The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a variety of downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility and the formation of stress fibers. By inhibiting ROCK, this compound attenuates these downstream signaling events.

Rho_ROCK_Signaling_Pathway Rho-ROCK Signaling Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) GAPs RhoGAPs RhoA_GTP->GAPs Inactivate ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates GEFs RhoGEFs GEFs->RhoA_GDP Activate GAPs->RhoA_GDP MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) RKI1313 This compound RKI1313->ROCK Inhibits pMLC Phospho-MLC MLC->pMLC Actomyosin Actomyosin Contractility pMLC->Actomyosin pMYPT1 Phospho-MYPT1 (Inactive) MYPT1->pMYPT1 StressFibers Stress Fiber Formation Actomyosin->StressFibers

Figure 1: Simplified diagram of the Rho-ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's activity involves several key in vitro and cell-based assays. Below are detailed methodologies for these experiments.

Biochemical Kinase Assay (In Vitro)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified ROCK1 and ROCK2.

Objective: To determine the IC50 values of this compound for ROCK1 and ROCK2.

Materials:

  • Purified recombinant ROCK1 and ROCK2 enzymes

  • Peptide substrate (e.g., S6 kinase substrate peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution (in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the microplate wells.

  • Add the ROCK enzyme and peptide substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Biochemical_Assay_Workflow Biochemical Kinase Assay Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_inhibitor Add this compound/DMSO to Microplate prep_inhibitor->add_inhibitor add_enzyme_substrate Add ROCK Enzyme and Substrate add_inhibitor->add_enzyme_substrate add_atp Initiate Reaction with ATP add_enzyme_substrate->add_atp incubate Incubate at RT add_atp->incubate detect Stop Reaction & Measure Activity incubate->detect analyze Calculate IC50 detect->analyze end End analyze->end

Figure 2: Workflow for a typical in vitro biochemical kinase assay to determine IC50 values.
Western Blotting for Phospho-Substrate Levels

This cell-based assay is used to assess the ability of this compound to inhibit ROCK activity within a cellular context by measuring the phosphorylation of its downstream substrates.

Objective: To determine the effect of this compound on the phosphorylation of ROCK substrates like MLC and MYPT1 in cultured cells.

Materials:

  • Cell line (e.g., MDA-MB-231 human breast cancer cells)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-MLC, anti-MLC, anti-phospho-MYPT1, anti-MYPT1, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and grow to a suitable confluency (e.g., 70-80%).

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-protein levels to the total protein and loading control.

Cell Migration (Wound Healing) Assay

This assay evaluates the effect of this compound on the migratory capacity of cells, a process in which ROCK signaling plays a crucial role.

Objective: To assess the impact of this compound on the collective migration of a cell monolayer.

Materials:

  • Adherent cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Culture plates or dishes

  • Pipette tips or a specialized scratch tool

  • Microscope with a camera

Procedure:

  • Seed cells in a culture plate and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

  • Wash the cells to remove any detached cells.

  • Add fresh medium containing different concentrations of this compound or DMSO.

  • Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).

  • Measure the width or area of the wound at each time point.

  • Calculate the rate of wound closure to determine the effect of this compound on cell migration.

Conclusion

This compound is a valuable research tool for studying the biological functions of ROCK kinases. With IC50 values of 34 µM and 8 µM for ROCK1 and ROCK2, respectively, it serves as a moderately potent inhibitor. While a comprehensive kinome-wide selectivity profile is not publicly available, its effects on the Rho-ROCK signaling pathway have been demonstrated through the inhibition of downstream substrate phosphorylation and subsequent cellular effects on migration. The experimental protocols outlined in this guide provide a framework for the further investigation and application of this compound in cellular and molecular biology research.

References

The Role of RKI-1313 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RKI-1313 is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). While it demonstrates inhibitory activity against ROCK1 and ROCK2, it is significantly less potent than its structural analog, RKI-1447. This characteristic has led to its prevalent use in cancer research primarily as a negative control to validate the on-target effects of more potent ROCK inhibitors. This technical guide provides an in-depth overview of this compound, its mechanism of action, comparative quantitative data, and the experimental protocols utilized in its study, establishing its role in elucidating the contributions of the ROCK signaling pathway to cancer progression.

Introduction to this compound and the ROCK Signaling Pathway

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a critical regulator of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is frequently observed in various cancers and is associated with increased tumor growth, invasion, and metastasis.[1][2]

This compound is an ATP-competitive inhibitor of ROCK1 and ROCK2.[1][3] However, it is characterized by significantly weaker inhibitory activity compared to its closely related analog, RKI-1447.[2][4] This distinction makes this compound an ideal experimental tool for distinguishing specific ROCK-mediated effects from off-target activities of more potent inhibitors.

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory potency of this compound against ROCK1 and ROCK2 has been quantified and is presented below in comparison to the more potent inhibitor, RKI-1447.

CompoundTargetIC50 (µM)
This compound ROCK134[1][3]
ROCK28[1][3]
RKI-1447 ROCK10.019
ROCK20.006

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Activity and Experimental Observations

Consistent with its weaker in vitro activity, this compound demonstrates minimal effects on cellular processes regulated by ROCK signaling, particularly when used at concentrations where RKI-1447 shows significant activity.

AssayCell LineTreatmentObservation
Substrate Phosphorylation MDA-MB-231This compound (10 µM)No significant decrease in P-MLC-2 levels.[1][2][5]
H1299This compoundNo significant inhibition of P-MYPT-1 levels.[2]
Cell Migration (Scratch Assay) MDA-MB-231This compoundMinimal effect on scratch-induced cell migration.[2]
Cell Invasion MDA-MB-231This compoundLittle to no effect on serum-induced invasion.[1][2]
Anchorage-Independent Growth MDA-MB-231This compoundLittle to no effect on anchorage-independent growth in soft agar.[2][4]

Signaling Pathway and Mechanism of Action

The RhoA/ROCK pathway plays a pivotal role in cancer cell motility and invasion. The diagram below illustrates the key components of this pathway and the points of inhibition by this compound and other ROCK inhibitors.

G RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLC_P Phospho-MLC2 ROCK->MLC_P Phosphorylates MYPT1_P Phospho-MYPT1 ROCK->MYPT1_P Phosphorylates RKI1313 This compound (Weak Inhibitor) RKI1313->ROCK Inhibits Actin Actin Stress Fibers Cell Contraction MLC_P->Actin MYPT1_P->Actin Migration Cell Migration & Invasion Actin->Migration

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to characterize the activity of this compound.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of ROCK1 and ROCK2.

G cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Detection & Analysis p1 Recombinant ROCK1 or ROCK2 Enzyme r1 Combine reagents and incubate at 30°C p1->r1 p2 Kinase Buffer & ATP p2->r1 p3 Substrate (e.g., MYPT1) p3->r1 p4 This compound (Varying Concentrations) p4->r1 r2 Initiate reaction with ATP r1->r2 r3 Terminate reaction r2->r3 d1 Measure substrate phosphorylation (e.g., ELISA, Western Blot) r3->d1 d2 Calculate % inhibition d1->d2 d3 Determine IC50 values d2->d3

References

RKI-1313: A Molecular Probe in the Development of Potent ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview of its Discovery, Characterization, and Utility in Cancer Research

RKI-1313 emerged from a structure-activity relationship (SAR) study as a key molecular probe, instrumental in the development of the potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, RKI-1447. While not a therapeutic candidate itself, the story of this compound is intrinsically linked to the successful identification of a highly effective anti-invasive and anti-tumor agent. This technical guide delves into the discovery and development history of this compound, presenting its biochemical and cellular characterization in the context of its more potent analog.

Discovery and Rationale for Development

The development of this compound was part of a focused effort to create potent and selective small molecule inhibitors of ROCK1 and ROCK2, kinases that are critical for cancer cell migration and invasion. Researchers at the H. Lee Moffitt Cancer Center and Research Institute were exploring a family of pyridylthiazole-based ROCK inhibitors. Through systematic chemical modifications, they aimed to optimize the potency and drug-like properties of their lead compounds.

This optimization process led to the synthesis of two closely related analogs: RKI-1447 and this compound. The key structural difference between these two molecules lies in the substitution on the phenyl ring. RKI-1447 possesses a hydroxyl group at the meta-position, whereas this compound has a methoxy group at the para-position. This seemingly minor alteration resulted in a dramatic difference in their biological activity, making this compound an ideal negative control to validate the on-target effects of RKI-1447.

Comparative Biochemical Activity

The inhibitory potential of this compound against ROCK1 and ROCK2 was assessed through in vitro kinase assays. The results starkly contrasted with those of its counterpart, RKI-1447, highlighting the critical role of the meta-hydroxyl group for potent inhibition.

CompoundROCK1 IC50 (µM)ROCK2 IC50 (µM)
This compound 34[1]8[1]
RKI-1447 0.01450.0062

As the data indicates, this compound is a significantly weaker inhibitor of both ROCK isoforms compared to RKI-1447.

Cellular Activity and Mechanistic Insights

The differential biochemical potency of this compound and RKI-1447 was further investigated at the cellular level. Key downstream substrates of ROCK, Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Targeting subunit 1 (MYPT1), were examined for their phosphorylation status in human cancer cells following treatment with the inhibitors.

Inhibition of ROCK Substrate Phosphorylation

Western blot analyses revealed that RKI-1447 effectively suppressed the phosphorylation of MLC2 and MYPT1. In contrast, this compound had minimal impact on the phosphorylation levels of these ROCK substrates, even at concentrations as high as 10 µM.[2][3] This finding corroborated the in vitro kinase assay data and demonstrated that the weak inhibitory activity of this compound translates to a lack of efficacy in a cellular context.

Effects on Cancer Cell Phenotypes

The ability of ROCK inhibitors to impede cancer cell migration, invasion, and anchorage-independent growth is a key measure of their therapeutic potential. Comparative studies using this compound and RKI-1447 unequivocally demonstrated the importance of potent ROCK inhibition for anti-cancer activity.

AssayThis compound EffectRKI-1447 Effect
Migration Minimal effect[2][3]Potent inhibition[2][3]
Invasion Little to no effect[2][3]Potent inhibition[2][3]
Anchorage-Independent Growth Little to no effect[2][3]Potent inhibition[2][3]

These results solidified the role of this compound as a valuable tool, confirming that the observed anti-invasive and anti-tumor effects of RKI-1447 were indeed a consequence of its potent ROCK inhibition.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound and RKI-1447 against ROCK1 and ROCK2 was determined using a standard in vitro kinase assay. The general protocol involves:

  • Enzyme and Substrate Preparation: Recombinant human ROCK1 and ROCK2 enzymes and a suitable substrate (e.g., a peptide derived from a known ROCK substrate) are prepared in an appropriate assay buffer.

  • Compound Incubation: The ROCK enzyme is incubated with varying concentrations of the inhibitor (this compound or RKI-1447) for a defined period.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays.

  • IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable equation.

Western Blot Analysis for Phospho-Substrates

To assess the effect of the inhibitors on ROCK signaling in cells, the following protocol is typically employed:

  • Cell Culture and Treatment: Human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are cultured under standard conditions. The cells are then treated with various concentrations of this compound or RKI-1447 for a specified duration.

  • Cell Lysis: The treated cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ROCK substrates (e.g., phospho-MLC2, phospho-MYPT1) and total protein levels as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

Signaling Pathway and Development Workflow

To visually represent the biological context and the discovery process of this compound, the following diagrams are provided.

RKI1313_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase ROCK Kinase cluster_inhibitors Inhibitors cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects RhoA_GTP RhoA-GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates pMLC2 p-MLC2 ROCK->pMLC2 Phosphorylates pMYPT1 p-MYPT1 ROCK->pMYPT1 Phosphorylates RKI1447 RKI-1447 RKI1447->ROCK Potent Inhibition RKI1313 This compound RKI1313->ROCK Weak Inhibition Actin_Myosin Actin-Myosin Contractility pMLC2->Actin_Myosin pMYPT1->Actin_Myosin Inhibits Dephosphorylation Migration_Invasion Migration & Invasion Actin_Myosin->Migration_Invasion

Caption: The RhoA-ROCK signaling pathway and points of inhibition.

RKI1313_Development_Workflow Lead_Generation Lead Generation: Pyridylthiazole Scaffold SAR Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR Synthesis Synthesis of Analogs SAR->Synthesis RKI1447_Synth Synthesis of RKI-1447 (meta-hydroxyl) Synthesis->RKI1447_Synth RKI1313_Synth Synthesis of This compound (para-methoxy) Synthesis->RKI1313_Synth Biochemical_Screening Biochemical Screening: In Vitro Kinase Assays RKI1447_Synth->Biochemical_Screening RKI1313_Synth->Biochemical_Screening Cellular_Assays Cellular Assays: - P-Substrate Levels - Migration & Invasion Biochemical_Screening->Cellular_Assays Results Comparative Results Cellular_Assays->Results Potent_Inhibitor RKI-1447: Potent ROCK Inhibitor Results->Potent_Inhibitor Weak_Inhibitor This compound: Weak Inhibitor & Negative Control Results->Weak_Inhibitor

References

Is RKI-1313 commercially available for research?

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Introduction

RKI-1313 is a chemical compound utilized in cell biology and cancer research primarily as a negative control for its potent analog, RKI-1447, a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Due to its structural similarity to RKI-1447 but significantly weaker inhibitory activity against ROCK1 and ROCK2, this compound serves as an ideal experimental control to ensure that the observed effects of RKI-1447 are due to ROCK inhibition and not off-target effects. This guide provides a comprehensive overview of this compound's properties, commercial availability, and its application in research, complete with experimental protocols and pathway diagrams.

Commercial Availability

This compound is commercially available for research purposes from various chemical suppliers. It is typically supplied as a lyophilized powder or in a solution, with purity levels generally exceeding 98%.

Table 1: Commercial Suppliers of this compound

SupplierCatalog Number (Example)PurityFormulation(s) Available
MedChemExpressHY-107209>98%Solid powder, pre-dissolved solutions
Cayman Chemical16279≥98%Crystalline solid
Selleck ChemicalsS7937>99%Solid powder
Adooq BioscienceA10899>99%Solid powder, 10 mM in DMSO
Biorbytorb1226506>98%Solid powder

Physicochemical and Inhibitory Properties

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 1342276-76-9
Molecular Formula C₁₇H₁₆N₄O₂S
Molecular Weight 340.4 g/mol
Appearance Crystalline solid
Storage -20°C
Solubility Soluble in DMSO

This compound is a significantly weaker inhibitor of ROCK1 and ROCK2 compared to RKI-1447. Its high IC50 values confirm its utility as a negative control.

Table 3: In Vitro Kinase Inhibitory Activity

KinaseThis compound IC₅₀ (µM)RKI-1447 IC₅₀ (nM)
ROCK13414.5
ROCK286.2
Data sourced from Patel et al., 2012.

Signaling Pathway

This compound is used in the context of the Rho-ROCK signaling pathway, which plays a crucial role in regulating cell shape, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream substrates, such as Myosin Light Chain 2 (MLC2) and MYPT1, leading to increased actomyosin contractility.

Rho_ROCK_Signaling cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm Extracellular Signal Extracellular Signal GPCR GPCR / Receptor Tyrosine Kinase Extracellular Signal->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GAP activity ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation MLC2 MLC2 ROCK->MLC2 Phosphorylation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation P_MLC2 p-MLC2 MLC2->P_MLC2 Actomyosin Contractility Actomyosin Contractility P_MLC2->Actomyosin Contractility P_MYPT1 p-MYPT1 MYPT1->P_MYPT1 P_MYPT1->Actomyosin Contractility Inhibition of MLC Phosphatase RKI1447 RKI-1447 (Inhibitor) RKI1447->ROCK RKI1313 This compound (Negative Control) RKI1313->ROCK Weak Inhibition

Figure 1: Simplified Rho-ROCK Signaling Pathway. RKI-1447 potently inhibits ROCK, while this compound has a very weak effect.

Experimental Protocols

This compound is typically used as a negative control alongside a potent ROCK inhibitor like RKI-1447. The following are generalized protocols based on published research.[1] Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

Experimental Workflow for Using this compound as a Negative Control

Experimental_Workflow start Start: Seed Cells treatment Treat Cells start->treatment vehicle Vehicle Control (e.g., DMSO) treatment->vehicle rki1447 RKI-1447 (Active Inhibitor) treatment->rki1447 rki1313 This compound (Negative Control) treatment->rki1313 incubation Incubate (e.g., 1-24 hours) vehicle->incubation rki1447->incubation rki1313->incubation assay Perform Assay incubation->assay western Western Blot (p-MLC2, p-MYPT1) assay->western migration Migration Assay (e.g., Scratch Wound) assay->migration invasion Invasion Assay (e.g., Transwell) assay->invasion analysis Data Analysis and Comparison western->analysis migration->analysis invasion->analysis

Figure 2: General experimental workflow for using this compound as a negative control in cell-based assays.

Western Blotting for ROCK Substrate Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation of ROCK substrates like MLC2 and MYPT1.

  • Cell Culture: Plate cells (e.g., MDA-MB-231 human breast cancer cells) and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of RKI-1447 (e.g., 0.1, 1, 10 µM), this compound (e.g., 10 µM), and a vehicle control (e.g., DMSO) for 1 hour.[1]

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-MLC2, total MLC2, p-MYPT1, and total MYPT1 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: RKI-1447 should show a dose-dependent decrease in the phosphorylation of MLC2 and MYPT1. In contrast, this compound at 10 µM is expected to have little to no effect on the phosphorylation levels of these substrates.[1]

Cell Migration (Scratch Wound) Assay

This assay evaluates the effect of this compound on cell migration.

  • Cell Culture: Grow cells (e.g., MDA-MB-231) to a confluent monolayer in a multi-well plate.

  • Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing RKI-1447 (e.g., 1, 10 µM), this compound (e.g., 10 µM), or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Expected Outcome: RKI-1447 should inhibit wound closure in a dose-dependent manner. This compound is expected to have a minimal effect on cell migration compared to the vehicle control.[1]

Cell Invasion (Transwell) Assay

This assay assesses the impact of this compound on the invasive potential of cells.

  • Chamber Preparation: Coat the top of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Seed serum-starved cells in serum-free media into the upper chamber of the Transwell insert.

  • Treatment: Add RKI-1447 (e.g., 1, 10 µM), this compound (e.g., 10 µM), or a vehicle control to the upper chamber with the cells.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Analysis: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the number of stained cells in several fields of view.

Expected Outcome: RKI-1447 should significantly reduce the number of invading cells in a dose-dependent manner. This compound is expected to show little to no inhibition of cell invasion.[1]

Quantitative Data Summary

The primary quantitative data for this compound demonstrates its weak inhibitory effect on ROCK kinases and its lack of significant impact on downstream cellular processes at concentrations where its potent analog, RKI-1447, is highly active.

Table 4: Summary of this compound Inactivity in Cellular Assays

AssayCell LineThis compound Concentration (µM)Observed EffectReference
ROCK Substrate Phosphorylation MDA-MB-231, H129910No significant decrease in p-MLC2 or p-MYPT1 levels.[1]Patel et al., 2012
Cell Migration MDA-MB-23110Minimal effect on scratch-wound healing.[1]Patel et al., 2012
Cell Invasion MDA-MB-23110Little effect on inhibiting tumor cell invasion.[1]Patel et al., 2012

Conclusion

This compound is an indispensable tool for researchers studying the Rho-ROCK signaling pathway. Its commercial availability and well-documented weak inhibitory activity make it the standard negative control for studies involving potent ROCK inhibitors like RKI-1447. By including this compound in experimental designs, researchers can confidently attribute the observed biological effects to the specific inhibition of ROCK, thereby strengthening the validity of their findings.

References

An In-depth Technical Guide on the Safety and Handling of RKI-1313

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the research chemical RKI-1313, intended for use in a laboratory setting. It is crucial to note that this compound is for research purposes only and is not intended for human or veterinary use.[1][2]

Core Information and Properties

This compound is a pyridinyl-thiazole urea compound that functions as a weak inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). It is primarily utilized in research as a negative control for its potent analog, RKI-1447, to delineate the specific effects of ROCK inhibition.[3][4][5]

Chemical and Physical Data
PropertyValue
CAS Number 1342276-76-9
Molecular Formula C₁₇H₁₆N₄O₂S
Molecular Weight 340.41 g/mol
Appearance Solid Powder
Purity Typically ≥98%
Solubility Soluble in DMSO

Source:[2]

Biological Activity

The inhibitory concentrations (IC50) of this compound highlight its significantly lower potency compared to dedicated ROCK inhibitors.

TargetIC50 (µM)
ROCK1 34
ROCK2 8

Source:[3][5]

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available through general searches, the following guidelines are based on standard laboratory practices for handling research chemicals. Researchers must consult the SDS provided by their specific supplier for detailed safety information.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:

  • Safety glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Handling and Storage

Proper storage and handling are critical to maintain the chemical's integrity and ensure laboratory safety.

ConditionRecommendation
Storage (Lyophilized) Store at -20°C for up to 36 months. Keep desiccated.
Storage (In Solution) Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to prevent loss of potency. Avoid multiple freeze-thaw cycles.
Handling Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of the powder. Avoid contact with skin and eyes.

Source:[2][6]

First Aid Measures

In the absence of a specific SDS, standard first aid procedures for chemical exposure should be followed:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: If swallowed, seek immediate medical attention.

Disposal

Dispose of this compound and any contaminated materials in accordance with institutional, local, and national regulations for hazardous chemical waste. Do not discard into the environment.

Experimental Protocols

This compound's primary role as a negative control is to demonstrate that the observed biological effects in an experiment are due to the specific inhibition of ROCK by a potent inhibitor and not due to off-target effects of the chemical scaffold.

Stock Solution Preparation
  • To prepare a 10 mM stock solution, dissolve 3.40 mg of this compound in 1 mL of DMSO.

  • Vortex or sonicate to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

In Vitro Cellular Assay Workflow

The following diagram illustrates a general workflow for using this compound in a cell-based assay, such as a Western blot or cell migration assay.

G A Cell Seeding and Growth B Treatment with Vehicle (DMSO), this compound (e.g., 10 µM), and Potent ROCK Inhibitor (e.g., RKI-1447) A->B C Incubation for a Defined Period B->C D Cell Lysis or Fixation C->D E Downstream Analysis (e.g., Western Blot, Immunofluorescence) D->E F Data Analysis and Comparison E->F

Caption: A typical experimental workflow for utilizing this compound as a negative control.

Western Blotting to Assess ROCK Inhibition
  • Culture cells to the desired confluency and serum-starve if necessary.

  • Treat cells with the vehicle control (DMSO), this compound (e.g., at 10 µM), and a potent ROCK inhibitor for the predetermined time.

  • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Probe the membrane with antibodies against phosphorylated ROCK substrates (e.g., p-MLC, p-MYPT1) and their total protein counterparts.

  • Analyze the results. It is expected that this compound will not significantly decrease the phosphorylation of ROCK substrates compared to the vehicle control.[3]

Signaling Pathway

This compound weakly targets the ROCK kinases, which are central to the RhoA signaling pathway that regulates the actin cytoskeleton.

G A Upstream Signals (e.g., LPA, Growth Factors) B RhoA Activation A->B C ROCK1/2 B->C D Substrate Phosphorylation (e.g., MLC, MYPT1) C->D E Actin Cytoskeleton Reorganization (Stress Fiber Formation, Contraction) D->E F This compound F->C Weak Inhibition

Caption: The RhoA/ROCK signaling pathway with the point of weak inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for RKI-1313 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of RKI-1313, a selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The provided methodologies are intended to guide researchers in assessing the biochemical and cellular effects of this compound.

Introduction

This compound is an inhibitor of ROCK1 and ROCK2 with IC50 values of 34 µM and 8 µM, respectively[1][2]. It is often utilized as a less potent analog and negative control for the more active ROCK inhibitor, RKI-1447[3][4]. The Rho/ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell shape, migration, and actin-myosin contractility[1]. Due to its weaker in vitro activity, this compound has shown minimal impact on the phosphorylation of ROCK substrates, cell migration, and invasion[1][3].

Data Presentation

Table 1: Biochemical Activity of this compound

TargetIC50 (µM)
ROCK134
ROCK28

Signaling Pathway

The following diagram illustrates the simplified Rho/ROCK signaling pathway, which is the target of this compound.

Rho_ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1/ROCK2 RhoA->ROCK Activates MLC_P MLC Phosphatase ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC MLC_P->pMLC Dephosphorylates Actin_Myosin Actin-Myosin Contraction (Cell Migration, Invasion) pMLC->Actin_Myosin RKI1313 This compound RKI1313->ROCK Inhibits

Caption: Simplified Rho/ROCK signaling pathway targeted by this compound.

Experimental Protocols

In Vitro Kinase Assay for ROCK Inhibition

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2 kinases.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis p1 Prepare serial dilutions of this compound r2 Add this compound dilutions p1->r2 p2 Prepare Kinase Reaction Buffer with ATP and Substrate r4 Initiate reaction with ATP/Substrate mix p2->r4 r1 Add ROCK1 or ROCK2 enzyme to wells r1->r2 r3 Incubate r2->r3 r3->r4 r5 Incubate at 30°C r4->r5 d1 Stop reaction r5->d1 d2 Add detection reagent (e.g., ADP-Glo™) d1->d2 d3 Measure luminescence d2->d3 a1 Calculate percent inhibition d3->a1 a2 Plot dose-response curve and determine IC50 a1->a2 Cell_Viability_Workflow c1 Seed cells in a 96-well plate c2 Incubate for 24 hours c1->c2 c3 Treat cells with serial dilutions of this compound c2->c3 c4 Incubate for 48-72 hours c3->c4 c5 Add MTT reagent to each well c4->c5 c6 Incubate for 2-4 hours c5->c6 c7 Solubilize formazan crystals c6->c7 c8 Measure absorbance at 570 nm c7->c8 c9 Calculate percent viability and determine EC50 c8->c9 Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection s1 Treat cells with this compound s2 Lyse cells and collect protein s1->s2 s3 Determine protein concentration s2->s3 e1 Separate proteins by SDS-PAGE s3->e1 e2 Transfer proteins to a PVDF membrane e1->e2 i1 Block membrane e2->i1 i2 Incubate with primary antibody (anti-pMLC2) i1->i2 i3 Wash i2->i3 i4 Incubate with HRP-conjugated secondary antibody i3->i4 i5 Wash i4->i5 d1 Add ECL substrate i5->d1 d2 Image chemiluminescence d1->d2

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1313 is a chemical compound that acts as an inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). However, it is characterized as a significantly weaker inhibitor compared to its analog, RKI-1447.[1][2] Consequently, in research settings, this compound is most commonly utilized as a negative control in experiments investigating the effects of more potent ROCK inhibitors like RKI-1447.[3][4] Its use helps to demonstrate that the observed cellular effects are due to the specific inhibition of ROCK activity by the more potent compound and not due to off-target effects of the chemical scaffold.

These application notes provide an overview of the characteristics of this compound, its mechanism of action, and protocols for its use as a negative control in cell culture experiments.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Source
ROCK134[5][6][7][8]
ROCK28[5][6][7][8]

Table 2: Cellular Activity of this compound in MDA-MB-231 Human Breast Cancer Cells

AssayConcentration (µM)Observed EffectSource
Anchorage-Independent GrowthUp to 30Little to no effect[1]
Cell Migration (Wound Healing)1 and 10Minimal effect[1]
Cell Invasion (Boyden Chamber)Not specifiedLittle to no effect[1]
Phosphorylation of Myosin Light Chain 2 (P-MLC-2)10Did not decrease phosphorylation[1][5]

Signaling Pathway

The Rho-ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates downstream substrates such as Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actomyosin contractility. This compound, as a ROCK inhibitor, would theoretically block these downstream events, although its weak activity means that high concentrations are required for any significant effect.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates MLC_P Phosphorylated Myosin Light Chain 2 (pMLC2) ROCK->MLC_P Phosphorylates MYPT1_P Phosphorylated MYPT1 ROCK->MYPT1_P Phosphorylates RKI1313 This compound (Weak Inhibitor) RKI1313->ROCK Inhibits (weakly) Actomyosin Actomyosin Contractility MLC_P->Actomyosin MYPT1_P->Actomyosin Inhibits Myosin Phosphatase Cell_Events Cell Migration, Invasion, Stress Fiber Formation Actomyosin->Cell_Events

Caption: The Rho-ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 340.4 g/mol ), add 293.8 µL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]

Protocol 2: Use of this compound as a Negative Control in a Wound Healing (Scratch) Assay

This protocol is based on studies where this compound was used as a negative control to assess the effect of a potent ROCK inhibitor on cancer cell migration.[1][9]

Materials:

  • MDA-MB-231 cells (or other cell line of interest)

  • Complete growth medium

  • Serum-free medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Potent ROCK inhibitor (e.g., RKI-1447) stock solution

  • Vehicle control (e.g., DMSO)

  • 24-well tissue culture plates

  • Sterile p200 pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Cell Starvation (Optional): Once the cells reach confluency, you may replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce baseline proliferation.

  • Creating the Wound: Gently scratch the cell monolayer with a sterile p200 pipette tip to create a uniform "wound."

  • Washing: Wash the wells with serum-free medium to remove any detached cells.

  • Treatment: Add fresh medium containing the desired concentrations of the test compounds. Include the following conditions:

    • Vehicle Control (e.g., 0.1% DMSO)

    • Potent ROCK Inhibitor (e.g., 1 µM and 10 µM RKI-1447)

    • This compound Negative Control (1 µM and 10 µM)

  • Image Acquisition (Time 0): Immediately after adding the treatments, acquire images of the wounds in each well using a microscope at low magnification (e.g., 4x or 10x).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Image Acquisition (Final Time Point): After a predetermined time (e.g., 24 or 48 hours), acquire images of the same wound areas.

  • Data Analysis: Measure the width of the wound at multiple points for each condition at both time points. Calculate the percentage of wound closure.

Wound_Healing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells to form a confluent monolayer B Starve cells in serum-free medium A->B C Create a scratch wound B->C D Wash to remove debris C->D E Add treatments: - Vehicle - Potent Inhibitor - this compound D->E F Image at Time 0 E->F G Incubate for 24-48 hours F->G H Image at Final Time Point G->H I Measure wound closure and analyze data H->I

Caption: Workflow for a wound healing assay using this compound as a negative control.

Expected Results:

Summary

This compound serves as a valuable tool in cell biology research, primarily as a negative control to validate the specificity of more potent ROCK inhibitors. Its weak inhibitory activity against ROCK1 and ROCK2 makes it unsuitable for studies requiring robust inhibition of this pathway. When designing experiments, it is recommended to use this compound at concentrations equivalent to the effective concentrations of the potent ROCK inhibitor being investigated to ensure a proper comparison.

References

Application Notes: Utilizing RKI-1313 as a Negative Control for the Potent ROCK Inhibitor RKI-1447

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1][2][3][4][5]. The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell migration, and proliferation[6]. Dysregulation of this pathway is implicated in various diseases, including cancer, glaucoma, and cardiovascular disorders[1][6][7]. Consequently, ROCK inhibitors like RKI-1447 are valuable research tools and potential therapeutic agents[2][6][7].

To ensure the specificity of the observed effects of RKI-1447 and to rule out off-target or non-specific cellular responses, a proper negative control is essential. RKI-1313, a close structural analog of RKI-1447, serves as an ideal negative control due to its significantly weaker inhibitory activity against ROCK kinases[2][8][9][10]. This document provides detailed application notes and protocols for the effective use of this compound as a negative control in experiments involving RKI-1447.

Rationale for using this compound as a Negative Control

This compound and RKI-1447 share a similar chemical scaffold, but a key structural modification in this compound—the replacement of a meta-hydroxyl group with a para-methoxy group on the phenyl ring—results in a substantial loss of inhibitory potency against ROCK1 and ROCK2[8][9]. This makes this compound an excellent tool to differentiate between ROCK-specific effects and other potential cellular responses.

Key Characteristics:

  • Structural Similarity: Minimizes the likelihood of observing differential effects due to disparate chemical properties unrelated to target engagement.

  • Differential Potency: The stark contrast in inhibitory activity allows for a clear distinction between on-target ROCK inhibition by RKI-1447 and the lack thereof by this compound[2][8][9][10].

Data Presentation

The following table summarizes the in vitro inhibitory activities of RKI-1447 and this compound against ROCK1 and ROCK2, highlighting the significant difference in their potencies.

CompoundTargetIC50 (nM)[4]IC50 (µM)[11]
RKI-1447 ROCK114.5-
ROCK26.2-
This compound ROCK1-34
ROCK2-8

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental logic, the following diagrams are provided.

ROCK_Signaling_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1/2 RhoA->ROCK Activates Substrates Downstream Substrates (e.g., MLC2, MYPT1) ROCK->Substrates Phosphorylates Response Cellular Responses (Migration, Invasion, Stress Fiber Formation) Substrates->Response RKI1447 RKI-1447 RKI1447->ROCK Inhibits RKI1313 This compound (Negative Control) RKI1313->ROCK Weakly Inhibits

Figure 1: ROCK Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Cellular Assays cluster_2 Data Analysis & Interpretation Start Seed Cells Treat Treat cells with: - Vehicle - RKI-1447 - this compound Start->Treat WB Western Blot (p-MLC2, p-MYPT1) Treat->WB Migration Migration Assay (Scratch Wound) Treat->Migration Invasion Invasion Assay (Transwell) Treat->Invasion Growth Anchorage-Independent Growth Assay (Soft Agar) Treat->Growth Analyze Quantify and Compare Results WB->Analyze Migration->Analyze Invasion->Analyze Growth->Analyze Conclusion Attribute effects of RKI-1447 to ROCK inhibition Analyze->Conclusion

Figure 2: General Experimental Workflow.

Experimental Protocols

The following are detailed protocols for key experiments to validate the on-target effects of RKI-1447 using this compound as a negative control. The protocols are based on methodologies described in the literature, particularly by Patel et al., 2012[2][3][8][9][10][12][13].

Western Blot Analysis of ROCK Substrate Phosphorylation

This protocol is designed to assess the phosphorylation status of key ROCK downstream substrates, Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Targeting Subunit 1 (MYPT1).

Materials:

  • Cell lines (e.g., MDA-MB-231 human breast cancer cells)

  • Complete cell culture medium

  • RKI-1447 (dissolved in a suitable solvent, e.g., DMSO)

  • This compound (dissolved in the same solvent as RKI-1447)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total MLC2, anti-phospho-MYPT1 (Thr696), anti-total MYPT1, and a loading control (e.g., anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat the cells with vehicle, varying concentrations of RKI-1447 (e.g., 0.1, 1, 10 µM), and a high concentration of this compound (e.g., 10 µM) for 1 hour.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: RKI-1447 should significantly decrease the phosphorylation of MLC2 and MYPT1 in a dose-dependent manner, while this compound at a high concentration should have little to no effect[2][8][9].

Scratch-Wound Healing Migration Assay

This assay assesses the effect of the inhibitors on cancer cell migration.

Materials:

  • Cell lines (e.g., MDA-MB-231)

  • 12-well plates

  • Sterile 200 µL pipette tips

  • Complete cell culture medium

  • RKI-1447, this compound, and vehicle control

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 12-well plates and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing vehicle, RKI-1447 (e.g., 1 and 10 µM), or this compound (e.g., 10 µM).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the scratch in the control well is nearly closed.

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Expected Outcome: RKI-1447 is expected to significantly inhibit the migration of cells and delay wound closure compared to the vehicle control. This compound should show minimal to no effect on cell migration[8][9].

Transwell Invasion Assay

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix.

Materials:

  • Cell lines (e.g., MDA-MB-231)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or a similar basement membrane extract

  • Serum-free and serum-containing medium

  • RKI-1447, this compound, and vehicle control

  • Cotton swabs

  • Fixation and staining solutions (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coating Inserts: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend serum-starved MDA-MB-231 cells in serum-free medium containing vehicle, RKI-1447 (e.g., 1 and 10 µM), or this compound (e.g., 10 µM) and seed them into the upper chamber of the transwell inserts.

  • Chemoattractant: Add serum-containing medium to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plates for 24-48 hours to allow for cell invasion.

  • Removal of Non-invading Cells: Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

  • Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.

  • Imaging and Quantification: Take images of the stained cells and count the number of invading cells per field of view.

Expected Outcome: RKI-1447 should significantly reduce the number of invading cells in a dose-dependent manner. This compound should have a negligible effect on cell invasion[8].

Soft Agar Colony Formation Assay

This assay measures the anchorage-independent growth of cancer cells, a hallmark of transformation.

Materials:

  • Cell lines (e.g., MDA-MB-231)

  • Agar

  • Complete cell culture medium

  • 6-well plates

  • RKI-1447, this compound, and vehicle control

  • Crystal violet solution

Procedure:

  • Base Agar Layer: Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

  • Cell Suspension: Prepare a single-cell suspension of MDA-MB-231 cells in complete medium.

  • Top Agar Layer: Mix the cell suspension with 0.3% agar in complete medium containing vehicle, RKI-1447 (at various concentrations), or this compound (at a high concentration).

  • Plating: Plate the cell-agar mixture on top of the base agar layer.

  • Incubation: Incubate the plates for 2-3 weeks, adding fresh medium with the respective treatments to the top of the agar every 3-4 days to prevent drying.

  • Staining and Counting: Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter using a microscope.

Expected Outcome: RKI-1447 is expected to inhibit the formation and growth of colonies in a dose-dependent manner, while this compound should have little to no effect on anchorage-independent growth[2][10].

Conclusion

The use of this compound as a negative control is a critical component of any experimental design involving the ROCK inhibitor RKI-1447. By demonstrating that a structurally similar but significantly less potent analog fails to produce the same biological effects, researchers can confidently attribute the observed activities of RKI-1447 to its specific inhibition of the ROCK signaling pathway. The protocols outlined in this document provide a framework for robustly validating the on-target effects of RKI-1447 in various cellular contexts.

References

Application Notes and Protocols for RKI-1313, a ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1313 is a chemical compound that functions as an inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). It is often utilized in research as a negative control for the more potent ROCK inhibitor, RKI-1447. Understanding the solubility and proper handling of this compound is crucial for accurate and reproducible experimental results in studies of the ROCK signaling pathway, which is implicated in cellular processes such as adhesion, migration, and proliferation. These application notes provide detailed information on the solubility of this compound in various solvents, along with protocols for its use in kinase activity assays.

Chemical Properties

PropertyValue
CAS Number 1342276-76-9
Molecular Formula C₁₇H₁₆N₄O₂S
Molecular Weight 340.4 g/mol
Appearance Crystalline solid

Solubility Data

Proper dissolution of a compound is the first step in any in vitro or in vivo experiment. The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below for easy comparison.

SolventConcentration
Dimethyl Sulfoxide (DMSO)30 mg/mL[1]
Dimethylformamide (DMF)30 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]
EthanolData not readily available
MethanolData not readily available
AcetonitrileData not readily available

Note: For preparing stock solutions, it is recommended to dissolve this compound in DMSO or DMF. To increase solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be employed. Stock solutions should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Signaling Pathway

This compound targets ROCK1 and ROCK2, which are key downstream effectors of the small GTPase RhoA.[2] The RhoA/ROCK pathway plays a critical role in regulating cell shape, motility, and contraction by phosphorylating various substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1). Inhibition of ROCK by this compound interferes with these signaling events.

RKI1313_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLC_P p-MLC ROCK->MLC_P Phosphorylates MYPT1_P p-MYPT1 ROCK->MYPT1_P Phosphorylates RKI1313 This compound RKI1313->ROCK Actin_Myosin Actin-Myosin Contraction MLC_P->Actin_Myosin MYPT1_P->Actin_Myosin Cell_Motility Cell Motility & Invasion Actin_Myosin->Cell_Motility

This compound inhibits the Rho/ROCK signaling pathway.

Experimental Protocols

The following is a generalized protocol for a ROCK kinase activity assay, which can be used to evaluate the inhibitory effect of this compound. This protocol is based on a 96-well plate format and can be adapted for specific experimental needs.

In Vitro ROCK Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for ROCK1 and ROCK2 kinases.

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • Kinase substrate (e.g., recombinant MYPT1)

  • ATP

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Y-27632)

  • 96-well microtiter plates

  • Phospho-specific antibody for the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the ROCK enzyme and substrate to the desired concentrations in cold assay buffer.

    • Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare ATP solution in assay buffer.

  • Assay Reaction:

    • Add 25 µL of the diluted this compound or control (assay buffer with DMSO) to each well.

    • Add 25 µL of the diluted ROCK enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 50 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection (ELISA-based):

    • Coat a separate 96-well plate with the kinase substrate (e.g., MYPT1) overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Transfer the reaction mixture from the kinase reaction plate to the coated plate. Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the diluted phospho-specific primary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add TMB substrate and incubate in the dark until color develops.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Subtract the background absorbance (wells with no enzyme).

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Inhibitor_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, this compound) start->prep_reagents add_inhibitor Add this compound/Control to 96-well Plate prep_reagents->add_inhibitor add_enzyme Add ROCK Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (10 min) add_enzyme->pre_incubate start_reaction Initiate Reaction with ATP/Substrate Mixture pre_incubate->start_reaction incubate_reaction Incubate (30-60 min at 30°C) start_reaction->incubate_reaction detection Detection of Substrate Phosphorylation (ELISA) incubate_reaction->detection data_analysis Data Analysis (Calculate % Inhibition, IC50) detection->data_analysis end End data_analysis->end

Experimental workflow for an in vitro kinase assay.

Applications

This compound is primarily used in cell biology and cancer research to study the physiological and pathological roles of the Rho/ROCK signaling pathway. Due to its lower potency compared to other ROCK inhibitors, it serves as an excellent negative control in experiments to ensure that the observed effects are specifically due to ROCK inhibition.[3] Key research applications include:

  • Cell Migration and Invasion Assays: Investigating the role of ROCK in cancer cell metastasis.

  • Cytoskeletal Dynamics Studies: Examining the regulation of the actin cytoskeleton.

  • Anchorage-Independent Growth Assays: Assessing the involvement of ROCK in tumorigenesis.

By providing this detailed information on the solubility and experimental use of this compound, we aim to support the scientific community in conducting robust and reliable research.

References

Application Notes and Protocols: Evaluating RKI-1313 in a Wound Healing Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing RKI-1313 in an in vitro wound healing assay, commonly known as the scratch assay. This compound is an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and migration.[1] It is important to note that while ROCK inhibitors are investigated for their potential to modulate cell migration, this compound has been characterized as a significantly weaker inhibitor compared to its analog, RKI-1447.[2][3] Consequently, this compound has demonstrated minimal to no effect on cell migration and invasion in various studies and is often employed as a negative control.[2][3][4] Therefore, this protocol is designed to assess the potential effects of this compound on wound healing, with the expectation that it may not significantly alter the rate of wound closure, thereby serving as a baseline or control for more potent compounds.

Introduction to this compound and the ROCK Signaling Pathway

The Rho-associated kinases, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[1] This signaling cascade is integral to the regulation of the actin cytoskeleton, which is fundamental for cell motility.[1] Upon activation, ROCK phosphorylates various substrates, including Myosin Light Chain (MLC), leading to increased actin-myosin contractility and the formation of stress fibers.[1][3] These cellular changes are essential for the collective cell migration required to close a wound.

This compound is a small molecule inhibitor that targets the ATP-binding site of ROCK1 and ROCK2, albeit with lower potency than other inhibitors like RKI-1447.[1][2][5] Its primary use in research has been as a comparative compound to elucidate the effects of more potent ROCK inhibition.[2][3] Understanding the baseline effect of a weak ROCK inhibitor such as this compound is crucial for interpreting the results of studies targeting the ROCK pathway for therapeutic purposes, including wound healing.

Signaling Pathway Diagram

G RhoA RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLC_P Phospho-MLC ROCK->MLC_P Phosphorylates RKI1313 This compound RKI1313->ROCK Inhibits ActinMyosin Actin-Myosin Contractility MLC_P->ActinMyosin Promotes Migration Cell Migration & Wound Healing ActinMyosin->Migration

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Scratch Wound Healing Assay

This protocol outlines the steps to perform a scratch wound healing assay to evaluate the effect of this compound on the migration of adherent cells.[6][7]

Materials
  • Adherent cell line of interest (e.g., fibroblasts, keratinocytes, endothelial cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Multi-well culture plates (e.g., 24-well or 96-well)[7]

  • Sterile pipette tips (p200 or p1000)[7]

  • Microscope with a camera and live-cell imaging capabilities (optional)[8]

  • Image analysis software (e.g., ImageJ)[9]

Methods
  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and seed cells into multi-well plates at a density that will form a confluent monolayer within 24 hours.[6][7] This needs to be optimized for the specific cell line.

    • Incubate at 37°C and 5% CO₂.

  • Creating the Scratch:

    • Once a confluent monolayer has formed, gently aspirate the culture medium.

    • Using a sterile p200 pipette tip, create a straight scratch down the center of each well.[7] Apply consistent pressure to ensure a uniform width of the cell-free gap. A cross-shaped scratch can also be made.[6]

    • Gently wash each well with PBS to remove detached cells and debris.[6]

  • Treatment with this compound:

    • Prepare different concentrations of this compound in complete culture medium. A suggested concentration range to test, based on its reported IC50 values, would be between 1 µM and 50 µM.[1]

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control (medium only).

    • Add the respective media to the corresponding wells.

  • Image Acquisition:

    • Immediately after adding the treatments, capture the first set of images (T=0). Use phase-contrast microscopy at low magnification (e.g., 4x or 10x) to visualize the entire width of the scratch.[6][8]

    • If possible, use reference points on the plate to ensure the same field of view is imaged at each time point.[6]

    • Incubate the plate and capture subsequent images at regular intervals (e.g., every 6, 12, and 24 hours).[10] The time points should be optimized based on the migration rate of the cell line.

  • Data Analysis:

    • Quantify the area of the cell-free gap in the images from each time point using image analysis software like ImageJ.[9]

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at T=0.

    • The formula for wound closure is: % Wound Closure = [ (Initial Wound Area - Wound Area at Tₓ) / Initial Wound Area ] * 100

    • Plot the percentage of wound closure over time for each treatment condition.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences between the this compound treated groups and the controls.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in a Multi-Well Plate grow Grow to Confluent Monolayer (24h) seed->grow scratch Create a Scratch in the Monolayer grow->scratch wash Wash with PBS scratch->wash treat Add Media with this compound and Controls wash->treat image0 Image at T=0 treat->image0 imageX Image at Subsequent Time Points (e.g., 6, 12, 24h) image0->imageX quantify Quantify Wound Area (e.g., ImageJ) imageX->quantify calculate Calculate % Wound Closure quantify->calculate plot Plot and Analyze Data calculate->plot

Caption: Workflow for the scratch wound healing assay with this compound.

Data Presentation

The following tables present hypothetical data that reflect the expected outcome based on the known low potency of this compound. These tables are for illustrative purposes to guide data presentation.

Table 1: Wound Area (in arbitrary units) at Different Time Points

TreatmentTime = 0hTime = 6hTime = 12hTime = 24h
Untreated Control5000420031001500
Vehicle Control (DMSO)5050425031501550
This compound (10 µM)4980430033001800
This compound (50 µM)5020450036002200
Positive Control*500035001800200

*A known wound healing-promoting agent.

Table 2: Percentage of Wound Closure

TreatmentTime = 6hTime = 12hTime = 24h
Untreated Control16.0%38.0%70.0%
Vehicle Control (DMSO)15.8%37.6%69.3%
This compound (10 µM)13.7%33.7%63.9%
This compound (50 µM)10.4%28.3%56.2%
Positive Control*30.0%64.0%96.0%

*A known wound healing-promoting agent.

Expected Results and Interpretation

Based on existing literature, it is anticipated that this compound will have a minimal inhibitory effect on cell migration and wound closure.[2][3][4] At higher concentrations, a slight delay in wound closure might be observed compared to the untreated and vehicle controls, but this effect is expected to be significantly less pronounced than that of a potent ROCK inhibitor like RKI-1447. The primary value of including this compound in a wound healing study is to serve as a negative or weak-inhibitor control, helping to validate that the effects observed with other compounds are due to potent and specific ROCK inhibition.

Conclusion

This protocol provides a framework for the systematic evaluation of this compound in an in vitro wound healing assay. Given its characterization as a weak ROCK inhibitor, it is a valuable tool for control experiments in studies investigating the role of the Rho/ROCK pathway in cell migration and tissue repair. Accurate data collection and analysis as outlined will enable researchers to precisely determine the impact, or lack thereof, of this compound on the wound healing process.

References

Application Note: Evaluating the Specificity of ROCK Inhibition using RKI-1313

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RKI-1313 is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1][2] It serves as a valuable tool for researchers studying the Rho/ROCK signaling pathway, which is critically involved in regulating cell shape, motility, and contraction.[1] Notably, this compound is a significantly weaker inhibitor of ROCK1 and ROCK2 compared to its structural analog, RKI-1447.[3][4][5] This property makes this compound an excellent negative control in experiments designed to investigate the effects of potent ROCK inhibition by molecules like RKI-1447.[6] This application note provides a detailed protocol for utilizing Western blotting to demonstrate the minimal effect of this compound on the phosphorylation of key ROCK downstream substrates, thereby confirming the specificity of more potent ROCK inhibitors.

Mechanism of Action and Signaling Pathway

The RhoA/ROCK signaling pathway plays a pivotal role in various cellular processes, and its dysregulation is implicated in diseases such as cancer.[1][3] RhoA, a small GTPase, activates ROCK, which in turn phosphorylates several downstream targets to regulate actin-myosin contractility.[1] Key substrates include Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[3][4] Phosphorylation of MLC-2 promotes stress fiber formation and cell contraction, while phosphorylation of MYPT-1 inhibits myosin phosphatase activity, leading to a sustained phosphorylated state of MLC-2. This compound, with its high IC50 values for ROCK1 (34 µM) and ROCK2 (8 µM), is expected to have a negligible impact on the phosphorylation levels of these substrates at concentrations where more potent inhibitors show significant activity.[1][3]

RKI1313_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLC2 MLC-2 ROCK->MLC2 Phosphorylates MYPT1 MYPT-1 ROCK->MYPT1 Phosphorylates RKI1313 This compound (Weak Inhibitor) RKI1313->ROCK Weakly Inhibits pMLC2 p-MLC-2 ActinCytoskeleton Actin Cytoskeleton Reorganization (Stress Fiber Formation) pMLC2->ActinCytoskeleton pMYPT1 p-MYPT-1 pMYPT1->ActinCytoskeleton Inhibits Myosin Phosphatase

Figure 1: Rho/ROCK Signaling Pathway and the point of weak inhibition by this compound.

Data Presentation

The following table summarizes the expected quantitative results from a Western blot experiment comparing the effects of a vehicle control, this compound, and a potent ROCK inhibitor (e.g., RKI-1447) on the phosphorylation of ROCK substrates in a cancer cell line such as MDA-MB-231.[3]

TreatmentConcentration (µM)p-MLC-2 (Normalized Intensity)p-MYPT-1 (Normalized Intensity)
Vehicle (DMSO)-1.001.00
This compound10~0.95 - 1.05~0.95 - 1.05
Potent ROCK Inhibitor1< 0.5< 0.5
Potent ROCK Inhibitor10< 0.2< 0.2

Note: Values are illustrative and represent the expected outcome where this compound shows minimal to no effect on substrate phosphorylation.

Experimental Protocol: Western Blot for this compound Effect on ROCK Substrate Phosphorylation

This protocol details the steps to assess the impact of this compound on the phosphorylation status of MLC-2 and MYPT-1.

WB_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Electrophoresis & Transfer cluster_3 Immunoblotting & Detection A Seed MDA-MB-231 cells B Treat with Vehicle, this compound, and potent ROCK inhibitor A->B C Wash cells with ice-cold PBS B->C D Lyse cells in RIPA buffer with inhibitors C->D E Quantify protein concentration (BCA assay) D->E F Prepare samples with SDS loading buffer E->F G Run SDS-PAGE F->G H Transfer proteins to PVDF membrane G->H I Block membrane (5% BSA in TBST) H->I J Incubate with primary antibodies (p-MLC-2, p-MYPT-1, GAPDH) I->J K Incubate with HRP-conjugated secondary antibody J->K L Detect with ECL substrate and image K->L

References

Application Notes and Protocols for RKI-1313 in Cytoskeleton Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1313 is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). In the context of cytoskeletal research, this compound is primarily utilized as a negative control in experiments involving more potent ROCK inhibitors, such as RKI-1447. Due to its significantly weaker inhibitory activity, this compound allows researchers to distinguish specific ROCK-mediated effects on the cytoskeleton from off-target or non-specific effects. These application notes provide a comprehensive guide for using this compound in immunofluorescence studies to investigate the role of the ROCK signaling pathway in regulating the actin cytoskeleton.

The Rho/ROCK pathway is a critical regulator of actin cytoskeleton dynamics, influencing cell shape, adhesion, and motility.[1] ROCK activation leads to the phosphorylation of downstream targets, including Myosin Light Chain (MLC), which promotes actin-myosin contractility and the formation of stress fibers. By comparing the effects of a potent ROCK inhibitor like RKI-1447 with the minimal effects of this compound, researchers can confidently attribute observed changes in the actin cytoskeleton to the specific inhibition of ROCK signaling.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound and its potent analog, RKI-1447, against ROCK1 and ROCK2. This data highlights the differential potency that makes this compound a suitable negative control.

CompoundTargetIC50 (µM)Reference
This compound ROCK134Patel RA, et al. Cancer Res. 2012 Oct 1;72(19):5025-34.[2][3]
ROCK28Patel RA, et al. Cancer Res. 2012 Oct 1;72(19):5025-34.[2][3]
RKI-1447 ROCK10.14Patel RA, et al. Cancer Res. 2012 Oct 1;72(19):5025-34.[2][3]
ROCK20.06Patel RA, et al. Cancer Res. 2012 Oct 1;72(19):5025-34.[2][3]

In cellular assays, RKI-1447 has been shown to significantly inhibit ROCK-mediated phosphorylation of MLC-2 and disrupt actin stress fibers at concentrations of 1-10 µM, whereas this compound shows little to no effect at similar concentrations.[2][3]

Signaling Pathway

The diagram below illustrates the RhoA/ROCK signaling pathway and its role in actin cytoskeleton regulation. This compound and RKI-1447 are ATP-competitive inhibitors that target ROCK1 and ROCK2.

Rho_ROCK_Pathway LPA LPA GPCR GPCR LPA->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1/2 RhoA_GTP->ROCK Activates MLCP_active MLCP (Active) ROCK->MLCP_active Inhibits MLC MLC ROCK->MLC Phosphorylates RKI1313 This compound (Weak Inhibitor) RKI1313->ROCK Weakly Inhibits MLCP_inactive MLCP (Inactive) MLCP_active->MLCP_inactive MLCP_active->MLC Dephosphorylates pMLC p-MLC MLC->pMLC StressFibers Stress Fiber Formation & Cell Contraction pMLC->StressFibers Actin Actin Cytoskeleton StressFibers->Actin

RhoA/ROCK Signaling Pathway and Cytoskeleton Regulation.

Experimental Protocols

Experimental Workflow for Evaluating this compound Effects on the Actin Cytoskeleton

The following diagram outlines the typical workflow for an immunofluorescence experiment designed to assess the impact of this compound on the actin cytoskeleton, using a potent inhibitor like RKI-1447 as a positive control.

Experimental_Workflow start Start cell_culture 1. Cell Seeding Seed cells on coverslips and allow to adhere. start->cell_culture treatment 2. Compound Treatment Incubate with Vehicle, this compound, or RKI-1447. cell_culture->treatment fixation 3. Fixation Fix cells with 4% Paraformaldehyde. treatment->fixation permeabilization 4. Permeabilization Permeabilize with 0.1% Triton X-100. fixation->permeabilization staining 5. Staining Stain with Phalloidin conjugate (for F-actin) and DAPI (for nuclei). permeabilization->staining mounting 6. Mounting Mount coverslips on slides. staining->mounting imaging 7. Imaging Acquire images using fluorescence microscopy. mounting->imaging analysis 8. Data Analysis Quantify changes in actin stress fibers. imaging->analysis end End analysis->end

Immunofluorescence Workflow for Cytoskeleton Analysis.
Detailed Protocol for Immunofluorescence Staining of the Actin Cytoskeleton

This protocol is designed for cultured adherent cells on glass coverslips and can be adapted for various cell types.

Materials:

  • Cells of interest

  • Cell culture medium

  • Glass coverslips (sterile)

  • Phosphate-Buffered Saline (PBS)

  • This compound (and RKI-1447 as a positive control)

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Fluorescently conjugated Phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips and place them in the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 and allow them to adhere and grow for 24-48 hours.

  • Compound Treatment:

    • Prepare stock solutions of this compound and RKI-1447 in DMSO.

    • Dilute the compounds to the desired final concentrations in pre-warmed cell culture medium. A typical concentration range to test for RKI-1447 is 1-10 µM, with a corresponding concentration of this compound.

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the cells and replace it with the medium containing the vehicle, this compound, or RKI-1447.

    • Incubate for the desired treatment time (e.g., 1-24 hours).

  • Fixation:

    • Gently aspirate the treatment medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA in PBS to each well to fix the cells.

    • Incubate at room temperature for 15-20 minutes.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to each well.

    • Incubate at room temperature for 5-10 minutes to permeabilize the cell membranes.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

  • Blocking:

    • Add 1% BSA in PBS to each well to block non-specific binding sites.

    • Incubate at room temperature for 30-60 minutes.

  • Staining:

    • Dilute the fluorescently conjugated Phalloidin in 1% BSA in PBS to its recommended working concentration.

    • Aspirate the blocking buffer and add the Phalloidin solution to the cells.

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • (Optional) For nuclear counterstaining, add DAPI to the Phalloidin solution or perform a separate staining step after the Phalloidin incubation.

    • Aspirate the staining solution and wash the cells three times with PBS, protected from light.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Briefly dip the coverslips in distilled water to remove salt crystals.

    • Place a drop of mounting medium onto a clean microscope slide.

    • Gently place the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish if desired for long-term storage.

  • Imaging and Analysis:

    • Image the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

    • Capture images of multiple fields of view for each condition.

    • Quantify changes in the actin cytoskeleton, such as the number and thickness of stress fibers, using image analysis software (e.g., ImageJ/Fiji). Compare the results from the this compound treated cells to the vehicle control and the RKI-1447 treated cells.

Conclusion

This compound serves as an indispensable tool for validating the specificity of ROCK inhibition in studies of the actin cytoskeleton. By following the protocols outlined in these application notes, researchers can effectively use this compound as a negative control to dissect the precise role of the ROCK signaling pathway in various cellular processes. The significant difference in potency between this compound and RKI-1447 provides a clear experimental window to attribute observed cytoskeletal rearrangements to the targeted inhibition of ROCK kinases.

References

Long-Term Stability of RKI-1313 in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for assessing the long-term stability of the molecule RKI-1313 in solution. The information is intended to guide researchers in designing and executing stability studies to ensure the integrity and reliability of this compound for experimental use.

Introduction

This compound is known as a negative control for RKI-1447, a potent inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK).[1] Understanding the stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results where it is used as a control. This document outlines recommended storage conditions, provides a general protocol for stability assessment, and illustrates the signaling pathway relevant to its counterpart, RKI-1447.

Quantitative Data Summary

While specific kinetic degradation data for this compound is not extensively published, the following table summarizes the recommended storage conditions from supplier information to maintain potency.

Storage TemperatureRecommended Duration of UseKey Considerations
-20°CWithin 1 monthPrevents loss of potency. Aliquot to avoid multiple freeze-thaw cycles.[1][2]
-80°CWithin 6 monthsFor longer-term storage of stock solutions.[2]

Signaling Pathway

This compound serves as a negative control for ROCK inhibitors like RKI-1447. The ROCK proteins are key effectors of the small GTPase RhoA and play a crucial role in regulating cell shape, motility, and contraction by phosphorylating various downstream substrates. The diagram below illustrates the general RhoA/ROCK signaling pathway.

Rho_ROCK_Pathway cluster_activation cluster_downstream LPA LPA/S1P GPCR GPCR LPA->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP GTP RhoA_GTP RhoA-GTP (active) ROCK ROCK RhoA_GTP->ROCK MLC_P MLC-P ROCK->MLC_P P MLC_PP MLC-PP Myosin_ATPase Myosin ATPase Activity MLC_PP->Myosin_ATPase Actin_Myosin Actin-Myosin Contraction Myosin_ATPase->Actin_Myosin RKI_1447 RKI-1447 RKI_1447->ROCK inhibits RKI_1313 This compound (Negative Control) RKI_1313->ROCK no effect

Diagram 1: RhoA/ROCK Signaling Pathway

Experimental Protocols

The following protocols are generalized from industry best practices for assessing the stability of small molecule compounds in solution.[3][4][5]

Protocol 1: Preparation of this compound Stock Solutions
  • Reconstitution: Start with lyophilized this compound powder.[1] Reconstitute the powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM). To aid dissolution, the tube may be warmed to 37°C and sonicated.[2]

  • Aliquoting: Immediately after reconstitution, create single-use aliquots to minimize freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Long-Term Stability Assessment in Solution

This protocol outlines a systematic approach to determine the stability of this compound under various conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this protocol.[3][5]

1. Experimental Design:

  • Variables:
  • Solvents: Prepare this compound solutions in solvents relevant to experimental use (e.g., DMSO, ethanol, aqueous buffers).
  • Temperature: Store solutions at different temperatures (e.g., -80°C, -20°C, 4°C, and an accelerated condition of 25°C).
  • Time Points: Establish a schedule for sample analysis (e.g., Day 0, Week 1, Week 2, Month 1, Month 2, etc.).

2. Sample Preparation:

  • Prepare a sufficient number of aliquots of this compound in the selected solvents at a known concentration.
  • Distribute the aliquots for storage under the different temperature conditions.

3. Analytical Method:

  • Utilize a validated stability-indicating HPLC method capable of separating this compound from potential degradants.
  • The method should be able to quantify the concentration of this compound accurately.

4. Data Collection and Analysis:

  • At each time point, retrieve one aliquot from each storage condition.
  • Analyze the samples by HPLC to determine the concentration of this compound remaining.
  • Calculate the percentage of this compound remaining relative to the Day 0 sample.
  • A common threshold for stability is the retention of at least 90% of the initial compound concentration.

The workflow for this stability assessment is depicted in the following diagram.

Stability_Workflow start Start: Lyophilized this compound reconstitute Reconstitute in Selected Solvents (e.g., DMSO, Ethanol, Buffer) start->reconstitute aliquot Create Single-Use Aliquots reconstitute->aliquot storage Store Aliquots at Different Temperatures (-80°C, -20°C, 4°C, 25°C) aliquot->storage timepoint Pull Samples at Predetermined Time Points (T=0, T=1wk, T=1mo, etc.) storage->timepoint hplc Analyze by Stability-Indicating HPLC Method timepoint->hplc quantify Quantify this compound Concentration and Detect Degradants hplc->quantify analyze Analyze Data: Calculate % Remaining vs. T=0 quantify->analyze report Report Stability Profile and Optimal Storage Conditions analyze->report

Diagram 2: Experimental Workflow for Stability Assessment

Conclusion

References

Troubleshooting & Optimization

RKI-1313 not showing an effect in my experiment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals who are not observing the expected effects of RKI-1313 in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any inhibition of cell migration or invasion with this compound. Is there something wrong with my experimental setup?

A1: It is a documented observation that this compound has minimal to no effect on cancer cell migration, invasion, or anchorage-independent growth.[1][2] This is attributed to its relatively weak inhibitory activity against its primary targets, ROCK1 and ROCK2.[1][2] In several studies, this compound is used as a negative control to demonstrate the specific effects of more potent ROCK inhibitors, such as RKI-1447.[2][3]

Q2: What is the primary molecular target of this compound?

A2: this compound is an inhibitor of Rho-associated coiled-coil containing protein kinases 1 and 2 (ROCK1 and ROCK2).[1][4] These kinases are key regulators of the actin cytoskeleton and are involved in processes such as cell adhesion, motility, and contraction.[1]

Q3: What are the reported IC50 values for this compound against ROCK1 and ROCK2?

A3: The half-maximal inhibitory concentrations (IC50) for this compound are reported to be 34 µM for ROCK1 and 8 µM for ROCK2.[1]

Q4: How should I properly store and handle this compound?

A4: this compound powder should be stored at -20°C for stability up to two years.[4] If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and used within six months, or at -20°C and used within one month.[5][6] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5][7]

Q5: Is this compound soluble in aqueous media?

A5: The solubility of this compound in aqueous media is not explicitly detailed in the provided search results. However, it is common for small molecule inhibitors to have limited aqueous solubility.[8] For cell-based assays, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in culture medium.[3] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be helpful.[5]

Troubleshooting Guide: this compound Not Showing an Effect

If you are using this compound and not observing any biological effect, consider the following troubleshooting steps.

1. Confirm the Expected Outcome of this compound Inhibition

  • Weak Biological Effect: Be aware that this compound is a weak inhibitor of ROCK1 and ROCK2 and has been reported to have little to no effect on downstream cellular processes like migration and invasion.[1][2] Your experimental results may be consistent with the known activity of this compound.

  • Negative Control: this compound is often used as a negative control for the more potent ROCK inhibitor, RKI-1447.[2][3] If you are expecting a strong inhibitory effect, you may need to use a more potent compound.

2. Verify Experimental Parameters

  • Concentration: Ensure you are using an appropriate concentration of this compound. While its IC50 values are in the micromolar range, concentrations up to 30 µM have shown little effect in anchorage-independent growth assays.[2]

  • Compound Integrity: Verify the integrity and purity of your this compound stock. Improper storage or handling can lead to degradation.[6]

  • Cellular System: The effect of any inhibitor can be cell-type dependent. Consider the expression levels of ROCK1 and ROCK2 in your cell line.

3. Assess Target Engagement

  • Phosphorylation of Downstream Targets: To confirm if this compound is engaging with its target in your system, you can assess the phosphorylation status of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC2) or MYPT1, via Western blotting.[2] However, it has been reported that this compound does not significantly decrease phosphorylated MLC2 levels at 10 µM.[1][2]

Experimental Protocols

Western Blot Analysis of ROCK Substrate Phosphorylation

This protocol is adapted from studies evaluating ROCK inhibitors.[2]

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere overnight. The next day, treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated MLC2 (p-MLC2) or phosphorylated MYPT1 (p-MYPT1) overnight at 4°C. Also, probe for total MLC2, total MYPT1, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol is based on methods used to assess the effect of ROCK inhibitors on cell invasion.[2]

  • Preparation of Inserts: Rehydrate Matrigel-coated inserts (e.g., 8 µm pore size) according to the manufacturer's instructions.

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells by trypsinization and resuspend them in serum-free medium containing 0.1% BSA.

  • Treatment and Seeding:

    • Treat the cells with this compound or a vehicle control for the desired pre-incubation time (e.g., 21 hours).

    • Plate the treated cells (e.g., 20,000 cells/insert) into the upper chamber of the inserts.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.

  • Incubation: Incubate the plate for a suitable period (e.g., 48 hours) to allow for cell invasion.

  • Analysis:

    • Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invaded cells on the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet.

    • Photograph the stained cells.

    • To quantify invasion, dissolve the stained membranes in 10% acetic acid and measure the absorbance at 540 nm.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)
ROCK134
ROCK28

Data sourced from MedchemExpress.[1]

Table 2: Summary of this compound Effects in Cellular Assays

AssayCell LineConcentrationObserved EffectReference
Anchorage-Independent GrowthMDA-MB-231Up to 30 µMLittle to no effect[2]
Cell Migration (Wound Healing)MDA-MB-2311 and 10 µMMinimal effect[2]
Cell InvasionMDA-MB-2311 and 10 µMLittle to no effect[2]
p-MLC-2 PhosphorylationMDA-MB-231Not specifiedLittle effect[1][2]

Visualizations

Rho_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK1/2 RhoA_GTP->ROCK Activates MLC_P MLC-P (Phosphatase) ROCK->MLC_P Inhibits MLC MLC ROCK->MLC Phosphorylates RKI1313 This compound RKI1313->ROCK pMLC p-MLC (Phosphorylated) MLC_P->pMLC Dephosphorylates Actin_Myosin Actin-Myosin Contractility pMLC->Actin_Myosin Cell_Effects Cell Migration & Invasion Actin_Myosin->Cell_Effects

References

Technical Support Center: RKI-1313 Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected results with the RKI-1313 negative control compound.

Troubleshooting Guide: Unexpected Activity of this compound

This section addresses the common issue of observing biological activity with this compound, which is intended to be the inactive control for the potent ROCK inhibitor, RKI-1447.

Q1: My this compound negative control is showing inhibitory effects similar to the active compound, RKI-1447. What are the potential causes?

A1: Observing activity with a negative control can be perplexing. The primary reasons this may occur with this compound fall into several categories:

  • Compound Contamination: The this compound sample may be contaminated with the highly active RKI-1447.

  • High Concentration Usage: this compound is a weak ROCK inhibitor, not completely inert.[1][2] Using it at very high concentrations can lead to measurable inhibition of ROCK signaling.

  • Off-Target Effects: The observed phenotype may be due to this compound inhibiting a protein other than ROCK1 or ROCK2.[3][4]

  • Compound Instability: The compound may have degraded, potentially leading to an active byproduct.

  • Experimental Artifact: The compound may be interfering with the assay technology itself (e.g., fluorescence-based readouts).[5]

The following workflow is designed to help you diagnose the root cause of the unexpected activity.

Experimental Troubleshooting Workflow

This workflow provides a step-by-step approach to identifying the source of unexpected this compound activity.

G start Start: Unexpected this compound Activity q1 Step 1: Verify Concentration Is the working concentration of This compound significantly higher than that of RKI-1447? start->q1 res1 Action: Perform Dose-Response Test both compounds side-by-side from a low to a high concentration range. q1->res1 Yes/Unsure q2 Step 2: Assess Specificity Does this compound inhibit phosphorylation of a direct ROCK substrate (e.g., p-MLC2, p-MYPT1)? q1->q2 No res1->q2 res2 Action: Perform Western Blot Analyze phosphorylation of direct ROCK substrates. Compare with RKI-1447 and vehicle control. q2->res2 Yes/Unsure q4 Step 4: Investigate Off-Target Effects Is the phenotype observed unrelated to known ROCK signaling pathways? q2->q4 No q3 Step 3: Check for Contamination Do you observe a potent inhibitory effect at low concentrations of this compound? res2->q3 res3 Action: Analytical Chemistry Consider LC-MS analysis to check for RKI-1447 contamination in the This compound stock. q3->res3 Yes q3->q4 No end Conclusion Reached res3->end res4 Action: Orthogonal Controls Use a structurally different ROCK inhibitor. Does it produce the same phenotype? Consider kinase profiling. q4->res4 Yes/Unsure q4->end No res4->end

Caption: A step-by-step workflow for troubleshooting unexpected this compound activity.

Q2: How do I perform a dose-response experiment to compare this compound and RKI-1447?

A2: A comparative dose-response experiment is the most critical first step. RKI-1447 is a potent ROCK inhibitor, while this compound is its weaker analog.[6] A significant difference in potency should be observed.

Parameter RKI-1447 (Active Inhibitor) This compound (Negative Control) Vehicle Control (e.g., DMSO)
Concentration Range 10 nM - 10 µM100 nM - 100 µMMatch highest volume used
Expected IC50 (Cell Invasion) ~100-200 nM> 30 µMNo effect
Expected Effect on p-MLC2 Inhibition at ≤ 1 µMMinimal effect below 10 µM[6]No effect

This is example data and may vary based on the cell line and assay.

If your dose-response curve for this compound is shifted far to the right (i.e., is much less potent) compared to RKI-1447, the compound is behaving as expected. If the curves are very similar, you should suspect contamination.

Q3: The unexpected phenotype is confirmed. How do I distinguish between an off-target effect and contamination?

A3: This is a critical question that can be addressed with a combination of molecular biology and, if necessary, analytical chemistry.

  • Assess Direct Target Engagement: Use Western blotting to check the phosphorylation status of well-established, direct ROCK substrates like Myosin Light Chain 2 (MLC2) or MYPT1.[6][7]

    • Contamination Scenario: If this compound is contaminated with RKI-1447, you will see a potent, dose-dependent decrease in p-MLC2 or p-MYPT1, similar to the active compound.

    • Off-Target Scenario: If the phenotype is due to an off-target effect, this compound may not inhibit p-MLC2 or p-MYPT1 phosphorylation, even at concentrations that produce the phenotype.

  • Use an Orthogonal Control: Use a structurally unrelated ROCK inhibitor (e.g., Y-27632).

    • If the orthogonal inhibitor phenocopies the effect of both RKI-1447 and your "active" this compound, it suggests the phenotype is indeed ROCK-dependent, pointing towards contamination of this compound.

    • If the orthogonal inhibitor phenocopies RKI-1447 but not this compound, it strongly suggests your observed this compound phenotype is due to an off-target effect.

  • Analytical Chemistry: For a definitive answer on contamination, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect the presence of RKI-1447 in your this compound stock.

Frequently Asked Questions (FAQs)

Q: What is the relationship between this compound and RKI-1447? A: this compound is a close structural analog of RKI-1447 and serves as its negative control.[8][9] RKI-1447 is a potent inhibitor of ROCK1 and ROCK2, while this compound is a much weaker inhibitor of these kinases.[6]

Q: At what concentration should I use this compound? A: this compound should ideally be used at the same concentration as the highest dose of RKI-1447 that you are testing. For example, if you are using RKI-1447 up to 10 µM, you should also use this compound at 10 µM. This compound has shown minimal effects on ROCK substrate phosphorylation or cell invasion at this concentration.[2][6]

Q: Could my this compound be degrading? A: Yes. Like any chemical compound, improper storage can lead to degradation. This compound should be stored as a stock solution at -20°C or -80°C and undergo a limited number of freeze-thaw cycles.[1] If you suspect degradation, use a fresh vial of the compound.

Q: What does the ROCK signaling pathway look like? A: The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton.

G RhoA Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLCP MLC Phosphatase ROCK->MLCP Phosphorylates (Inhibits) MLC2 p-MLC2 ROCK->MLC2 Phosphorylates (Activates) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin Actin Stress Fibers (Cell Contraction, Migration) Cofilin->Actin Regulates Polymerization MLCP->MLC2 Dephosphorylates MLC2->Actin RKI1447 RKI-1447 (Active Inhibitor) RKI1447->ROCK RKI1313 This compound (Negative Control) RKI1313->ROCK Very Weak Inhibition

Caption: Simplified RhoA/ROCK signaling pathway and points of inhibition.

Key Experimental Protocols

Protocol 1: Western Blot for ROCK Activity (p-MLC2)

This protocol assesses the inhibitory effect of compounds on a direct downstream substrate of ROCK.

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) and allow them to adhere overnight.

  • Serum Starvation: The next day, serum-starve the cells for 18-24 hours to reduce basal ROCK activity.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of RKI-1447, this compound, and a vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a known ROCK activator, such as lysophosphatidic acid (LPA) or by adding serum for 15-30 minutes.

  • Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with a primary antibody against phospho-MLC2 (Ser19).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Use an ECL substrate to visualize the bands.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total MLC2 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Protocol 2: Cell Invasion Assay (Boyden Chamber)

This functional assay measures the impact of inhibitors on cancer cell invasion.

  • Chamber Hydration: Rehydrate Matrigel-coated invasion chambers (8 µm pore size) with serum-free media for 2 hours at 37°C.

  • Cell Preparation: Harvest serum-starved cells and resuspend them in serum-free media containing the desired concentrations of RKI-1447, this compound, or vehicle control.

  • Seeding:

    • Remove the hydration media from the upper chamber.

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower well.

    • Seed the cell suspension into the upper chamber.

  • Incubation: Incubate for 24-48 hours (cell line dependent) at 37°C.

  • Cell Removal: After incubation, use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

  • Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Quantification:

    • Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid).

    • Measure the absorbance on a plate reader.

    • Alternatively, count the number of invading cells in several fields of view under a microscope.

References

Technical Support Center: Optimizing RKI-1313 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of RKI-1313 for specific cell lines. This compound is an inhibitor of Rho-associated kinases (ROCK1 and ROCK2) and is often utilized as a negative control in experiments involving more potent ROCK inhibitors like RKI-1447.[1][2][3] Proper concentration optimization is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding site of Rho-associated kinases, ROCK1 and ROCK2.[4] These kinases are key effectors of the small GTPase RhoA and play a critical role in regulating the actin cytoskeleton.[5] By inhibiting ROCK, this compound can influence cellular processes such as cell shape, adhesion, migration, and contraction.[5] However, it is important to note that this compound is considered a weak inhibitor of ROCKs.[4][6]

Q2: What is a typical effective concentration range for this compound?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. Due to its relatively weak inhibitory activity, concentrations in the micromolar (µM) range are typically required. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: Why is this compound often used as a negative control?

A3: this compound is a close structural analog of the potent ROCK inhibitor RKI-1447 but exhibits significantly weaker inhibitory activity against ROCK1 and ROCK2.[4][6] This property makes it an excellent negative control to demonstrate that the observed biological effects of RKI-1447 are due to specific ROCK inhibition and not off-target effects or compound-specific artifacts.[1][3]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a crystalline solid.[7] For experimental use, it should be dissolved in an appropriate solvent, such as DMSO, to create a high-concentration stock solution.[7] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[8][9] The final concentration of the organic solvent in your cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound on the target pathway. 1. Concentration is too low: this compound is a weak inhibitor. 2. Cell line is not sensitive to ROCK inhibition. 3. Incorrect assessment of ROCK activity: The chosen downstream marker may not be appropriate.1. Perform a dose-response experiment: Test a wide range of concentrations (e.g., 1 µM to 50 µM) to determine the IC50 value for your specific cell line and endpoint. 2. Confirm pathway activity: Ensure your cell line expresses ROCK and that the pathway is active under your experimental conditions. 3. Use appropriate downstream markers: Assess the phosphorylation status of known ROCK substrates like Myosin Light Chain 2 (MLC2) or MYPT1.[4][6]
High levels of cell death or cytotoxicity observed. 1. Concentration is too high: Exceeding the optimal concentration can lead to off-target effects and toxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high.1. Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to identify the concentration at which this compound becomes toxic to your cells. 2. Maintain a low solvent concentration: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).[10]
Inconsistent or variable results between experiments. 1. Inconsistent cell seeding density. 2. Variability in treatment duration. 3. Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well/dish. 2. Maintain consistent timing: Adhere to a strict timeline for inhibitor treatment and subsequent assays. 3. Proper inhibitor handling: Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at the recommended temperature.[8][9]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against ROCK1 and ROCK2. Note that these values are from biochemical assays and the effective concentration in a cellular context may be higher.

Target IC50 (µM) Reference
ROCK134[2][5][7][8][9][11]
ROCK28[2][5][7][8][9][11]

Experimental Protocols

Dose-Response Curve using a Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the specific cell line.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.

Western Blot for Phospho-MLC2 (a ROCK Substrate)

Objective: To assess the inhibitory effect of this compound on the ROCK signaling pathway.

Methodology:

  • Cell Treatment: Seed cells in a larger format (e.g., 6-well plate) and treat with various concentrations of this compound (and a vehicle control) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MLC2 and total MLC2 (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phospho-MLC2 to total MLC2 at different this compound concentrations.

Visualizations

RKI1313_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK1/ROCK2 RhoA->ROCK Activates MLC_P Phospho-MLC2 ROCK->MLC_P Phosphorylates RKI1313 This compound RKI1313->ROCK Inhibits (Weakly) Actin Actin Cytoskeleton (Stress Fibers, Contraction) MLC_P->Actin

Caption: this compound weakly inhibits the RhoA/ROCK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) seed_cells Seed Cells in Appropriate Plate Format dose_response Dose-Response Curve (e.g., MTT Assay) seed_cells->dose_response western_blot Western Blot for Downstream Targets (p-MLC2) seed_cells->western_blot determine_ic50 Determine Cytotoxic IC50 dose_response->determine_ic50 determine_ec50 Determine Effective Concentration for Pathway Inhibition western_blot->determine_ec50 optimize_conc Select Optimal Non-Toxic Working Concentration determine_ic50->optimize_conc determine_ec50->optimize_conc

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree start Start: No/Low Effect Observed check_conc Is the concentration range appropriate for a weak inhibitor? start->check_conc increase_conc Action: Increase concentration and repeat dose-response. check_conc->increase_conc No check_pathway Is the ROCK pathway active in your cell line? check_conc->check_pathway Yes increase_conc->check_conc validate_pathway Action: Validate pathway with a known activator or use a different cell line. check_pathway->validate_pathway No check_readout Is the downstream readout (e.g., p-MLC2) reliable? check_pathway->check_readout Yes validate_pathway->check_pathway optimize_assay Action: Optimize Western Blot or other readout assay. check_readout->optimize_assay No success Problem Resolved check_readout->success Yes optimize_assay->check_readout

References

RKI-1313 Technical Support Center: Troubleshooting Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation of the ROCK inhibitor RKI-1313 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the successful application of this compound in your experiments.

Troubleshooting Guide: Why is my this compound Precipitating in Media?

Precipitation of this compound upon its addition to aqueous cell culture media is a common challenge stemming from its hydrophobic nature and low aqueous solubility. This guide offers a systematic approach to diagnose and resolve this issue.

Problem: I observed a precipitate in my cell culture medium after adding this compound.

Step 1: Visual Identification of the Precipitate

It is crucial to confirm that the observed precipitate is indeed this compound.

  • Microscopic Examination: Under a microscope, this compound precipitate may manifest as small, crystalline, or amorphous particles, which are distinct from any cells in the culture.

  • Control Flask: Always include a control flask containing the same cell culture medium and the final concentration of the solvent (e.g., DMSO) without this compound. If precipitation is absent in the control, it strongly suggests the issue is with the compound's solubility.

Step 2: Review of this compound Stock Solution Preparation

The preparation and handling of your this compound stock solution are critical.

  • Solvent Choice: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution. Ensure the DMSO is not old and has not absorbed water, which can diminish its ability to solubilize the compound.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. A stock solution that is too concentrated may be more susceptible to precipitation upon dilution.

  • Complete Dissolution: Ensure this compound is fully dissolved in DMSO. Gentle warming to 37°C and vortexing or sonication can aid in complete dissolution.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can affect compound solubility and stability.[1]

Step 3: Evaluation of the Dilution Method

The procedure for diluting the DMSO stock solution into the aqueous cell culture medium is the most frequent cause of precipitation.

  • Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture medium below 0.5%, with an ideal concentration at or below 0.1%.[2] Higher DMSO concentrations can be toxic to cells and can also cause the hydrophobic compound to precipitate.

  • Dilution Technique: Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium.[2] Adding the stock solution to cold medium can induce "thermal shock" and lead to precipitation.

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. A stepwise dilution, where the stock is first diluted in a smaller volume of media before being added to the final culture volume, can sometimes prevent precipitation.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below. This information is critical for preparing appropriate stock solutions.

SolventSolubility
Dimethyl Sulfoxide (DMSO)30 mg/mL
Dimethylformamide (DMF)30 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL

Data sourced from product datasheets.[1]

Experimental Protocol: Recommended Method for Solubilizing this compound for Cell Culture

This protocol provides a detailed methodology for preparing this compound solutions to minimize precipitation in cell culture media.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) cell culture medium

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 340.4 g/mol ).

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the tube vigorously until the compound is completely dissolved. If necessary, briefly sonicate the tube or warm it to 37°C to aid dissolution.[1]

    • Visually inspect the solution to ensure no particulate matter is present.

  • Prepare Intermediate Dilutions (if necessary):

    • For final concentrations in the low micromolar range, a direct dilution of the 10 mM stock may still lead to precipitation. Consider preparing an intermediate dilution (e.g., 1 mM) in 100% DMSO.

  • Dilute to the Final Working Concentration:

    • Ensure your cell culture medium is pre-warmed to 37°C.

    • While gently vortexing or swirling the pre-warmed medium, slowly add the required volume of the this compound stock solution to achieve the desired final concentration.

    • For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to every 1 mL of culture medium. This will result in a final DMSO concentration of 0.1%.

    • Immediately after addition, gently mix the medium to ensure uniform distribution of the compound.

  • Final Inspection:

    • Visually and microscopically inspect the medium for any signs of precipitation before adding it to your cells.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.

G start Precipitation Observed in Cell Culture Media check_precipitate Is the precipitate This compound? start->check_precipitate control_flask Check Control Flask (Media + DMSO only) check_precipitate->control_flask No microscopy Microscopic Examination check_precipitate->microscopy Yes review_stock Review Stock Solution Preparation control_flask->review_stock microscopy->review_stock dissolution Ensure Complete Dissolution (Vortex/Sonicate) review_stock->dissolution review_dilution Review Dilution Method dmso_conc Check Final DMSO Concentration (≤0.1%) review_dilution->dmso_conc dissolution->review_dilution media_temp Use Pre-warmed (37°C) Media dmso_conc->media_temp dilution_tech Add Stock Slowly While Swirling media_temp->dilution_tech success Precipitation Resolved dilution_tech->success

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is anhydrous, high-purity DMSO. It is highly soluble in DMSO (30 mg/mL).

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: To avoid both cytotoxicity and compound precipitation, the final DMSO concentration should be kept at or below 0.1%. While some cell lines may tolerate up to 0.5%, it is best practice to keep it as low as possible.[2]

Q3: Can I dissolve this compound directly in PBS or cell culture media?

A3: No, this compound has very poor solubility in aqueous solutions like PBS and cell culture media.[1] Attempting to dissolve it directly in these will likely result in immediate precipitation.

Q4: I followed the protocol, but my this compound is still precipitating. What else can I try?

A4: If precipitation persists, consider the following:

  • Lower the Stock Concentration: Try preparing a less concentrated stock solution in DMSO (e.g., 1 mM).

  • Serum Content: If you are using serum-free media, the absence of proteins that can help solubilize hydrophobic compounds might be a factor. Consider if your experimental design can accommodate media with a low percentage of serum.

  • pH of the Media: While less common for this compound, extreme pH shifts in the media could affect solubility. Ensure your media is properly buffered.

Q5: Will the precipitate affect my experimental results?

A5: Yes. The presence of a precipitate means the actual concentration of dissolved this compound in your media is lower and unknown, which will lead to inaccurate and unreliable experimental results. The precipitate itself could also have unintended physical effects on your cells. It is strongly recommended to resolve any precipitation issues before proceeding with an experiment.

Proposed Mechanism of Precipitation

The precipitation of this compound is primarily a result of its hydrophobic nature and the solvent shift that occurs when a concentrated DMSO stock is diluted into an aqueous environment.

G cluster_0 In DMSO (High Concentration) cluster_1 In Aqueous Media (Low DMSO) rki_dmso This compound molecules solvated by DMSO rki_precipitate This compound molecules aggregate and precipitate rki_dmso->rki_precipitate Rapid Dilution

Caption: Mechanism of this compound precipitation upon dilution.

References

RKI-1313: An Inquiry into Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting guidance regarding the cytotoxic effects of RKI-1313.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit cytotoxic effects on cancer cells?

A1: Based on available research, this compound demonstrates low to negligible cytotoxic effects on cancer cell lines at concentrations typically used in cell-based assays. It is a weak inhibitor of Rho-associated kinases (ROCK1 and ROCK2) and is often used as a negative control in experiments involving the potent ROCK inhibitor, RKI-1447.[1] Studies have shown that this compound has minimal impact on processes such as cell migration, invasion, and anchorage-independent growth, which are hallmarks of cancer progression. For instance, in MDA-MB-231 breast cancer cells, this compound had little effect on anchorage-independent growth at concentrations up to 30 μM. While direct IC50 values for cytotoxicity are not extensively reported for this compound, a related class of compounds, aminothiazole-benzazole analogs, have displayed cytotoxic IC50 values in the range of 17.2 to 80.6 μM in MCF-7 and A549 cancer cell lines.

Troubleshooting Guide

Issue: No significant reduction in cell viability observed after treatment with this compound.

  • Explanation: This is the expected outcome. This compound is a weak ROCK inhibitor with low cytotoxic activity. It serves as a negative control to demonstrate that the observed effects of a potent inhibitor, like RKI-1447, are due to specific ROCK inhibition.

  • Recommendation: If your experiment aims to induce cytotoxicity via ROCK inhibition, consider using a more potent inhibitor such as RKI-1447.

Issue: Unexpected cytotoxicity observed at high concentrations of this compound.

  • Explanation: While generally considered non-toxic at standard concentrations, all compounds can exhibit non-specific cytotoxic effects at very high concentrations. The observed toxicity could be due to off-target effects or solvent toxicity.

  • Recommendation:

    • Perform a dose-response curve to determine the concentration at which toxicity occurs.

    • Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your specific cell line (typically <0.5%).

    • Include a vehicle-only control to assess the effect of the solvent on cell viability.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary targets, ROCK1 and ROCK2. Note the significantly higher concentrations required for 50% inhibition compared to the potent inhibitor RKI-1447, highlighting the weak inhibitory nature of this compound.

CompoundTargetIC50Reference
This compound ROCK134 µM[2]
ROCK28 µM[2]
RKI-1447 ROCK114.5 nM[1]
ROCK26.2 nM[1]

Key Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a positive control for cytotoxicity, if desired) and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of cells to grow in a semisolid medium, a hallmark of cellular transformation and tumorigenicity.

  • Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.

  • Cell-Agar Layer: Mix cells at the desired density with a lower concentration of agar (e.g., 0.3-0.4%) in culture medium and layer this on top of the base agar.

  • Compound Treatment: Once the cell-agar layer has solidified, add culture medium containing the desired concentrations of this compound or controls on top.

  • Incubation: Incubate the plates for 2-4 weeks, feeding the colonies by replacing the top medium every few days.

  • Colony Staining and Counting: Stain the colonies with a solution such as crystal violet and count the number of colonies, or quantify colony formation using a colorimetric or fluorometric method.

  • Data Analysis: Compare the number and size of colonies in the this compound-treated wells to the control wells.

Visualizations

ROCK Signaling Pathway and Point of Inhibition

ROCK_Signaling_Pathway Extracellular_Ligands Extracellular Ligands (e.g., LPA, S1P) GPCR GPCR Extracellular_Ligands->GPCR GEFs GEFs GPCR->GEFs RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation GAPs GAPs LIMK LIM Kinase ROCK->LIMK Phosphorylation MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inactivation pMLC Phosphorylated Myosin Light Chain ROCK->pMLC Phosphorylation RKI1313 This compound (Weak Inhibitor) RKI1313->ROCK Weak inhibition Cofilin Cofilin LIMK->Cofilin Inactivation Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Cell_Motility_Invasion Cell Motility & Invasion Actin_Polymerization->Cell_Motility_Invasion MLCP->pMLC Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction Actomyosin_Contraction->Cell_Motility_Invasion

Caption: Simplified ROCK signaling pathway.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow Start Start: Prepare Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (and Controls) Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT) Incubate->Add_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Add_Reagent->Measure_Signal Analyze_Data Analyze Data & Determine Cell Viability Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for in vitro cytotoxicity testing.

References

RKI-1313 Technical Support Center: Understanding and Mitigating Solvent Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and use of RKI-1313, with a specific focus on accounting for solvent effects to ensure experimental accuracy and reproducibility. This compound serves as a crucial negative control for its potent analogue, RKI-1447, a well-documented inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a negative control?

This compound is a close structural analogue of RKI-1447, a potent ROCK inhibitor. However, this compound is significantly less active against ROCK1 and ROCK2.[1][2][3][4] This property makes it an ideal negative control in experiments investigating the effects of ROCK inhibition by RKI-1447. By using this compound, researchers can differentiate the specific effects of ROCK inhibition from any off-target or solvent-related effects.

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[5][6] It exhibits good solubility in DMSO, allowing for the preparation of concentrated stock solutions.

Q3: What should I do if I have trouble dissolving this compound?

If you experience difficulty dissolving this compound powder, gentle warming of the solution to 37°C and sonication in an ultrasonic bath for a short period can aid in dissolution.[5]

Q4: How should I store this compound stock solutions?

This compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][7] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular stress or toxicity. It is critical to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound and RKI-1447 treated groups.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium. The final concentration of this compound exceeds its solubility in the aqueous medium.Ensure the final concentration of the DMSO stock solution in the aqueous medium is low enough to maintain solubility. A 1:1 mixture of DMSO:PBS (pH 7.2) has a reported solubility of 0.5 mg/mL for this compound.[5][6] Perform a serial dilution of your stock solution to determine the optimal working concentration that does not precipitate.
Inconsistent or unexpected results with this compound control. 1. Degradation of this compound due to improper storage. 2. High concentration of solvent (e.g., DMSO) affecting cellular processes. 3. This compound exhibiting weak inhibitory effects at very high concentrations.1. Ensure stock solutions are stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles. 2. Include a vehicle control (medium with the same final DMSO concentration) to account for solvent effects. Ensure the final DMSO concentration is consistent across all treatment groups. 3. While significantly less potent than RKI-1447, this compound has reported IC50 values of 34 µM for ROCK1 and 8 µM for ROCK2.[6][7] Ensure the working concentration is appropriate for a negative control and does not approach these levels.
Observed cellular effects in the this compound treated group. The observed effects may be due to the solvent (DMSO) rather than the compound itself.Meticulously compare the results of the this compound treated group with the vehicle control group. Any effects observed in both groups can likely be attributed to the solvent.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility
DMSO30 mg/mL
DMF30 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL

Data sourced from supplier datasheets.[5][6]

Table 2: In Vitro Inhibitory Activity of this compound

Target IC50
ROCK134 µM
ROCK28 µM

Data highlights the significantly lower potency of this compound compared to active ROCK inhibitors, making it a suitable negative control.[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the vial to 37°C and sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: General Protocol for Cell-Based Assays

  • Culture cells to the desired confluency in appropriate cell culture plates.

  • Prepare a working solution of this compound by diluting the DMSO stock solution in cell culture medium to a 2X final concentration. Ensure the final DMSO concentration in the medium is kept to a minimum (e.g., if the final desired DMSO concentration is 0.1%, the 2X working solution should contain 0.2% DMSO).

  • Prepare a vehicle control working solution containing the same concentration of DMSO in the cell culture medium without this compound.

  • Remove the existing medium from the cells and add the prepared working solutions (this compound, RKI-1447, and vehicle control) to the respective wells.

  • Incubate the cells for the desired experimental duration.

  • Proceed with downstream analysis (e.g., Western blotting for phosphorylation of ROCK substrates, cell migration assays, or invasion assays). A study on breast cancer cells showed this compound had little effect on the phosphorylation of ROCK substrates, migration, or invasion at concentrations where RKI-1447 showed significant inhibition.[1][4]

Visualizations

ROCK_Signaling_Pathway Rho-ROCK Signaling Pathway Extracellular_Signal Extracellular Signals (e.g., LPA, Growth Factors) GPCR_RTK GPCRs / RTKs Extracellular_Signal->GPCR_RTK Rho_GEFs Rho GEFs GPCR_RTK->Rho_GEFs RhoA_GDP RhoA-GDP (Inactive) Rho_GEFs->RhoA_GDP GDP to GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition Cofilin Cofilin (Inactive) LIMK->Cofilin Inactivation Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Inhibits Depolymerization pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylation Contraction Cell Contraction & Motility pMLC->Contraction RKI_1447 RKI-1447 (Inhibitor) RKI_1447->ROCK RKI_1313 This compound (Negative Control) RKI_1313->ROCK (Weak/No Inhibition)

Caption: The Rho-ROCK signaling pathway and points of intervention.

Experimental_Workflow Experimental Workflow for Using this compound Start Start Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Store_Stock Aliquot & Store at -80°C Prepare_Stock->Store_Stock Setup_Experiment Set up Experiment: - RKI-1447 - this compound (Control) - Vehicle (DMSO) Control Store_Stock->Setup_Experiment Treat_Cells Treat Cells with Working Solutions Setup_Experiment->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Analyze Results: - Compare this compound to Vehicle - Compare RKI-1447 to Controls Incubate->Analyze End End Analyze->End

Caption: A generalized experimental workflow for using this compound.

References

Ensuring the quality and purity of a new batch of RKI-1313

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the quality and purity of a new batch of RKI-1313. It includes frequently asked questions, troubleshooting advice, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a small molecule that serves as a negative control for RKI-1447, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It is utilized in research to help ensure that the observed effects of RKI-1447 are due to the inhibition of ROCK and not other, off-target effects. This compound has significantly weaker activity against ROCK1 and ROCK2 compared to RKI-1447.[2]

Q2: What are the expected purity levels for a new batch of this compound?

A new batch of this compound should typically have a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC).[1] Some suppliers may provide batches with purity levels as high as 99.1%.[3] Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of your batch.

Q3: How should I properly store this compound to ensure its stability?

To maintain the stability and integrity of this compound, proper storage is crucial. For long-term storage, the lyophilized powder should be kept at -20°C and desiccated.[1] In this form, it can be stable for up to 36 months.[1] Once reconstituted in a solvent, the solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for use within one month, or at -80°C for up to six months.[4][5]

Q4: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 30 mg/mL (88.13 mM).[4] To achieve complete dissolution, gentle warming and sonication may be necessary.[5] It is important to use freshly opened, anhydrous DMSO, as the presence of water can affect solubility.[4]

Troubleshooting Guide

Q1: My this compound powder will not fully dissolve in DMSO. What should I do?

If you are experiencing solubility issues with this compound in DMSO, consider the following steps:

  • Verify Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. Hygroscopic DMSO can absorb moisture, which may reduce the solubility of the compound.[4]

  • Gentle Heating: Warm the solution to 37°C to aid dissolution.[5]

  • Sonication: Use an ultrasonic bath to agitate the solution, which can help break up any clumps of powder and facilitate solubilization.[5]

  • Check Concentration: Confirm that you have not exceeded the maximum solubility of 30 mg/mL.

Q2: I am observing unexpected or inconsistent results in my experiments. Could the quality of my this compound be the issue?

Inconsistent experimental outcomes can sometimes be attributed to the quality or handling of small molecule inhibitors. Here are some factors to consider:

  • Purity Verification: If you suspect purity issues, it is advisable to perform an independent purity analysis using HPLC. Compare your results with the supplier's Certificate of Analysis.

  • Proper Storage: Improper storage, such as repeated freeze-thaw cycles, can lead to degradation of the compound.[1][4] Ensure that aliquots are stored correctly and used within the recommended timeframe.

  • Accurate Pipetting: Given the high potency of many small molecules, minor inaccuracies in pipetting can lead to significant variations in concentration. Calibrate your pipettes regularly.

  • Negative Control: As this compound is a negative control, its minimal effect on the target is expected.[2] If you observe significant activity, it may indicate an issue with the compound or the experimental setup.

Q3: How can I be sure that the effects I am seeing are not due to the solvent (DMSO)?

It is crucial to include a vehicle control in your experiments. This control should consist of the same concentration of DMSO used to dissolve the this compound, added to your experimental system (e.g., cell culture media). This will allow you to distinguish the effects of the compound from any potential effects of the solvent itself.

Data Presentation

Table 1: Summary of Quantitative Data for this compound

ParameterValueReference
Purity (HPLC)>98% or 99.1%[1][3]
Molecular Weight340.401 g/mol [1]
IC50 for ROCK134 µM[4]
IC50 for ROCK28 µM[4]
Solubility in DMSO30 mg/mL (88.13 mM)[4]
Lyophilized Storage-20°C (up to 36 months)[1]
Solution Storage-20°C (up to 1 month) or -80°C (up to 6 months)[4][5]

Experimental Protocols

Protocol: Purity Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general methodology for determining the purity of a new batch of this compound. Specific parameters may need to be optimized for your HPLC system.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Dilute the stock solution with a 50:50 mixture of ACN and water to a final concentration of 1 mg/mL.

3. HPLC Method:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of this compound using the following formula:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Mandatory Visualization

Quality_Control_Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Decision cluster_3 Batch Disposition A Receive New Batch of this compound B Review Certificate of Analysis (CoA) A->B C Visual Inspection (Color, Form) B->C D Prepare Stock Solution C->D E HPLC Purity Analysis D->E F Mass Spectrometry (Identity Confirmation) D->F G Purity > 98%? E->G H Identity Confirmed? F->H G->H Yes J Quarantine & Contact Supplier G->J No I Release for Experimental Use H->I Yes H->J No

Caption: Quality control workflow for a new batch of this compound.

References

Validation & Comparative

RKI-1447 Outperforms RKI-1313 in Inhibiting Cancer Cell Migration: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of experimental data reveals that RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), demonstrates significantly greater efficacy in curtailing cancer cell migration and invasion compared to its structural analog, RKI-1313. This comparison guide synthesizes key findings on the differential effects of these two compounds, providing researchers, scientists, and drug development professionals with a clear, data-driven overview of their performance.

RKI-1447 is a potent small molecule inhibitor of ROCK1 and ROCK2, which are critical kinases involved in cancer cell migration and invasion.[1][2] In contrast, this compound is a structurally similar compound with significantly weaker inhibitory activity against ROCK kinases, often utilized as a negative control in research studies.[3][4][5] The stark difference in their potency is a key factor in their divergent effects on cellular processes.

Quantitative Comparison of Inhibitory Potency and Cellular Effects

The following table summarizes the quantitative data on the inhibitory concentration (IC50) of this compound and RKI-1447 against ROCK1 and ROCK2, as well as their impact on breast cancer cell invasion.

Parameter This compound RKI-1447 Reference
ROCK1 IC50 34 µM14.5 nM[2][6][7]
ROCK2 IC50 8 µM6.2 nM[2][6][7]
Inhibition of MDA-MB-231 Cell Invasion (1 µM) Minimal Effect53%[2]
Inhibition of MDA-MB-231 Cell Invasion (10 µM) Minimal Effect85%[2]

The data clearly indicates that RKI-1447 is orders of magnitude more potent than this compound in inhibiting both ROCK1 and ROCK2. This superior biochemical potency translates into a significantly more pronounced inhibitory effect on cancer cell invasion.

Deciphering the Mechanism: The ROCK Signaling Pathway

The Rho-associated kinases (ROCK) are key regulators of the actin cytoskeleton, and their activity is crucial for the dynamic changes required for cell migration. The signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA then binds to and activates ROCK, which in turn phosphorylates downstream substrates like Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). This cascade of events leads to increased actomyosin contractility, stress fiber formation, and ultimately, cell migration. RKI-1447, as a potent ROCK inhibitor, effectively blocks this pathway.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Upstream Signals (e.g., LPA) ROCK ROCK RhoA_GTP->ROCK Activation p_MLC Phospho-MLC ROCK->p_MLC Phosphorylation p_MYPT1 Phospho-MYPT1 (Inactive Phosphatase) ROCK->p_MYPT1 Phosphorylation RKI_1447 RKI-1447 RKI_1447->ROCK Inhibition Actomyosin_Contractility Actomyosin Contractility p_MLC->Actomyosin_Contractility p_MYPT1->Actomyosin_Contractility Inhibition of Dephosphorylation Cell_Migration Cell Migration Actomyosin_Contractility->Cell_Migration

Figure 1: ROCK Signaling Pathway and RKI-1447 Inhibition.

Experimental Protocols

The comparative effects of this compound and RKI-1447 on cell migration were primarily evaluated using two key in vitro assays: the wound healing (scratch) assay and the Matrigel invasion assay.

Wound Healing (Scratch) Assay

This assay assesses the ability of a confluent cell monolayer to migrate and close a mechanically created "wound."

Wound_Healing_Assay Start 1. Culture Cells to Confluence Scratch 2. Create a 'Wound' with a Pipette Tip Start->Scratch Treatment 3. Treat with this compound or RKI-1447 Scratch->Treatment Incubation 4. Incubate and Monitor Wound Closure Treatment->Incubation Imaging 5. Image at 0h and Subsequent Time Points Incubation->Imaging Analysis 6. Quantify the Rate of Wound Closure Imaging->Analysis

Figure 2: Workflow for the Wound Healing (Scratch) Assay.

In studies comparing the two compounds, MDA-MB-231 breast cancer cells were treated with either RKI-1447 or this compound.[2][8][9] The results consistently showed that RKI-1447 significantly inhibited the migration of these cells, while this compound had a minimal effect.[2][8][9]

Transwell (Matrigel) Invasion Assay

This assay measures the ability of cells to invade through a layer of extracellular matrix (Matrigel), mimicking the process of metastasis.

Transwell_Invasion_Assay Setup 1. Coat Transwell Insert with Matrigel Seeding 2. Seed Cells in Serum-Free Medium in Upper Chamber Setup->Seeding Treatment 3. Add this compound or RKI-1447 to Upper Chamber Seeding->Treatment Chemoattractant 4. Add Chemoattractant (e.g., Serum) to Lower Chamber Treatment->Chemoattractant Incubation 5. Incubate to Allow for Invasion Chemoattractant->Incubation Staining 6. Stain and Count Invaded Cells on the Underside of the Membrane Incubation->Staining

Figure 3: Workflow for the Transwell (Matrigel) Invasion Assay.

Treatment of MDA-MB-231 cells with RKI-1447 at concentrations of 1 and 10 μM resulted in a 53% and 85% inhibition of invasion, respectively.[2] In stark contrast, this compound showed little to no effect on inhibiting the invasion of these tumor cells.[2]

Conclusion

References

RKI-1313: A Comparative Analysis for its Use as a Negative Control Against Other ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cell signaling research, particularly in studies involving the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, the use of specific and well-characterized inhibitors is paramount. While potent inhibitors are essential for elucidating the function of ROCK signaling, a reliable negative control is equally critical to ensure that the observed effects are specifically due to the inhibition of the ROCK pathway and not off-target effects. RKI-1313 has emerged as a useful tool in this context, serving as a weak inhibitor of ROCK, in stark contrast to its potent analog, RKI-1447, and other widely used ROCK inhibitors. This guide provides a comparative overview of this compound against other common ROCK inhibitors, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Look at Inhibitor Potency

The following table summarizes the inhibitory activity of this compound and other well-known ROCK inhibitors. It is important to note that the IC50 and Ki values presented here are compiled from various sources and may have been determined under different experimental conditions. Therefore, these values should be considered as a guide for relative potency.

InhibitorTarget(s)IC50 / KiReference(s)
This compound ROCK1IC50: 34 µM[1]
ROCK2IC50: 8 µM[1]
RKI-1447 ROCK1IC50: 14.5 nM[1][2][3]
ROCK2IC50: 6.2 nM[1][2][3]
Y-27632 ROCK1Ki: 140 nM, IC50: 348 nM[4][5][6][7]
ROCK2Ki: 300 nM, IC50: 249 nM[4][5][6][7]
Fasudil (HA-1077) ROCK1Ki: 0.33 µM[8][9]
ROCK2IC50: 0.158 µM - 1.9 µM[8][9][10]
Ripasudil (K-115) ROCK1IC50: 51 nM[11][12][13]
ROCK2IC50: 19 nM[11][12][13]
Netarsudil (AR-13324) ROCK1Ki: 1 nM[14][15]
ROCK2Ki: 1 nM[14][15]

As evidenced by the data, this compound exhibits significantly lower potency against both ROCK1 and ROCK2, with IC50 values in the micromolar range, compared to the nanomolar potency of its structural analog RKI-1447 and other common ROCK inhibitors like Y-27632, Ripasudil, and Netarsudil.[1][2][3][4][5][6][7][11][12][13][14][15] This substantial difference in inhibitory activity makes this compound an ideal negative control in experiments where RKI-1447 or other potent ROCK inhibitors are used to probe ROCK-dependent cellular processes.

Signaling Pathway and Inhibition Points

The ROCK signaling pathway plays a crucial role in regulating various cellular functions, including cell adhesion, migration, and contraction. The diagram below illustrates a simplified representation of the ROCK signaling cascade and highlights the points of action for ROCK inhibitors.

Extracellular_Signals Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Extracellular_Signals->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP RhoGEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP RhoGAP ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK LIMK LIM Kinase (LIMK) ROCK->LIMK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Promotes P_Cofilin p-Cofilin (Inactive) Stress_Fibers Stress Fiber Formation Cell Contraction Actin_Polymerization->Stress_Fibers P_MLC p-MLC MLCP->P_MLC Dephosphorylates P_MLCP p-MLCP (Inactive) P_MLC->Stress_Fibers ROCK_Inhibitors ROCK Inhibitors (this compound, Y-27632, etc.) ROCK_Inhibitors->ROCK

Caption: Simplified ROCK signaling pathway and the inhibitory action of ROCK inhibitors.

Experimental Protocols

To assess the efficacy and specificity of ROCK inhibitors, two primary types of assays are commonly employed: biochemical kinase assays and cell-based assays.

Biochemical Kinase Assay

This assay directly measures the enzymatic activity of purified ROCK protein in the presence of an inhibitor.

Objective: To determine the in vitro inhibitory potency (IC50) of a compound against ROCK1 and/or ROCK2.

Materials:

  • Purified recombinant human ROCK1 or ROCK2 enzyme

  • Kinase substrate (e.g., Myosin Phosphatase Target Subunit 1 (MYPT1) or a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (e.g., this compound, Y-27632) dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or phosphospecific antibody)

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, purified ROCK enzyme, and the kinase substrate.

  • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Assay for ROCK Activity

This assay measures the inhibition of ROCK signaling within a cellular context by assessing the phosphorylation of downstream targets.

Objective: To evaluate the ability of a compound to inhibit ROCK activity in intact cells.

Materials:

  • A suitable cell line (e.g., HeLa, MDA-MB-231)

  • Cell culture medium and supplements

  • Serum or a ROCK pathway agonist (e.g., lysophosphatidic acid - LPA)

  • Test compounds (e.g., this compound, Y-27632) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Primary antibodies against phospho-MYPT1 and total MYPT1 (or phospho-MLC and total MLC), and a suitable secondary antibody.

  • Western blotting equipment and reagents.

Procedure:

  • Seed cells in multi-well plates and grow to a desired confluency.

  • Starve the cells in serum-free medium for a few hours to reduce basal ROCK activity.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with a ROCK agonist (e.g., serum or LPA) for a short period (e.g., 5-10 minutes) to induce ROCK activity.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform Western blotting to detect the levels of phosphorylated and total downstream targets of ROCK (e.g., p-MYPT1 and total MYPT1).

  • Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein.

  • Determine the concentration-dependent inhibitory effect of the compounds on the phosphorylation of ROCK substrates.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for comparing the efficacy of different ROCK inhibitors.

Start Start: Hypothesis Formulation Biochemical_Assay Biochemical Kinase Assay (In Vitro Potency) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Cellular Efficacy) Start->Cell_Based_Assay Data_Analysis_Biochem IC50 Determination Biochemical_Assay->Data_Analysis_Biochem Data_Analysis_Cell Inhibition of Substrate Phosphorylation Cell_Based_Assay->Data_Analysis_Cell Comparison Compare Potency and Efficacy (this compound vs. Others) Data_Analysis_Biochem->Comparison Data_Analysis_Cell->Comparison Phenotypic_Assay Phenotypic Assays (e.g., Migration, Contraction) Comparison->Phenotypic_Assay Data_Analysis_Pheno Quantify Phenotypic Changes Phenotypic_Assay->Data_Analysis_Pheno Conclusion Conclusion: Validate this compound as Negative Control Data_Analysis_Pheno->Conclusion

Caption: A typical experimental workflow for comparing ROCK inhibitors.

References

Head-to-Head Comparison: RKI-1313 and Y-27632 as ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology, signal transduction, and drug discovery, the selection of appropriate chemical probes is paramount for generating reliable and interpretable data. This guide provides a comprehensive head-to-head comparison of two commonly cited Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: RKI-1313 and Y-27632. This objective analysis, supported by experimental data, will aid researchers in selecting the optimal inhibitor for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundY-27632
Primary Use Negative control for more potent ROCK inhibitorsWidely used, potent and selective ROCK inhibitor
Potency Weak inhibitorPotent inhibitor
Selectivity Less characterizedHighly selective for ROCK kinases
Cellular Activity Minimal effect on ROCK signaling and cellular processes at typical concentrationsRobust inhibition of ROCK signaling and diverse cellular effects

Mechanism of Action

Both this compound and Y-27632 function as ATP-competitive inhibitors of ROCK kinases. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. The significant difference in their efficacy lies in their respective affinities for this binding site.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Y-27632, highlighting the stark contrast in their potency.

Table 1: In Vitro Kinase Inhibition

InhibitorTargetIC50Ki
This compoundROCK134 µM[1]Not widely reported
ROCK28 µM[1]Not widely reported
Y-27632ROCK1Not widely reported as IC50140 nM[2]
ROCK2Not widely reported as IC50300 nM[2]

Table 2: Kinase Selectivity

InhibitorSelectivity Profile
This compoundNot extensively profiled against a broad kinase panel. Primarily characterized by its weak activity against ROCKs.
Y-27632Exhibits over 200-fold selectivity for ROCKs compared to other kinases such as PKC, cAMP-dependent protein kinase, MLCK, and PAK[2].

Table 3: Cellular Effects

InhibitorEffect on Myosin Light Chain (MLC) PhosphorylationOther Notable Cellular Effects
This compoundLittle to no effect on the phosphorylation of ROCK substrates like MLC at concentrations up to 10 µM[3].Minimal impact on cell migration, invasion, and anchorage-independent growth[1][3].
Y-27632Potently inhibits MLC phosphorylation, leading to the disassembly of stress fibers and focal adhesions[4].Promotes cell survival and proliferation in specific cell types (e.g., stem cells), enhances cell migration in some contexts, and is widely used in cell culture to improve cell viability upon single-cell dissociation[5][6][7][8][9][10].

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental workflow for comparing these inhibitors, the following diagrams are provided in the DOT language for Graphviz.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK Phosphorylation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition Cofilin Cofilin LIMK->Cofilin Inactivation Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Inhibits Cell_Contraction Cell Contractility & Migration Actin_Polymerization->Cell_Contraction pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylation pMLC->Cell_Contraction Y27632 Y-27632 Y27632->ROCK RKI1313 This compound RKI1313->ROCK

Caption: ROCK signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Inhibitor_Treatment 2. Treatment with Inhibitors (this compound vs. Y-27632) Cell_Culture->Inhibitor_Treatment Kinase_Assay 3a. In Vitro Kinase Assay (IC50 Determination) Inhibitor_Treatment->Kinase_Assay Western_Blot 3b. Western Blot (p-MLC Levels) Inhibitor_Treatment->Western_Blot Migration_Assay 3c. Cell Migration Assay (e.g., Transwell or Wound Healing) Inhibitor_Treatment->Migration_Assay Proliferation_Assay 3d. Cell Proliferation Assay (e.g., MTT or BrdU) Inhibitor_Treatment->Proliferation_Assay Data_Analysis 4. Quantitative Analysis and Comparison Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Migration_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: Workflow for comparing ROCK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize ROCK inhibitors.

In Vitro ROCK Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., S6K substrate peptide)

  • ATP

  • This compound and Y-27632 at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and Y-27632 in the appropriate solvent (e.g., DMSO) and then in kinase buffer.

  • In a multi-well plate, add the kinase, substrate, and inhibitor solutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Phosphorylated Myosin Light Chain (p-MLC)

Objective: To assess the in-cell activity of the inhibitors by measuring the phosphorylation status of a key ROCK substrate.

Materials:

  • Cell line of interest (e.g., HeLa, NIH-3T3)

  • Cell culture medium and supplements

  • This compound and Y-27632

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total MLC2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with various concentrations of this compound, Y-27632, or vehicle control for a specified duration.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total MLC and the loading control to normalize the p-MLC signal.

Conclusion and Recommendations

The comparative analysis clearly demonstrates that Y-27632 is a potent and selective inhibitor of ROCK kinases, making it a valuable tool for studying ROCK-mediated signaling pathways and cellular processes. Its well-characterized effects and high potency ensure reliable and reproducible results in a wide range of applications.

In contrast, This compound is a significantly weaker inhibitor of ROCK1 and ROCK2. Its primary utility in research is as a negative control for more potent analogs like RKI-1447, allowing for the confirmation that observed cellular effects are indeed due to potent ROCK inhibition. Researchers should be cautious when interpreting results using this compound as a standalone ROCK inhibitor, as high concentrations may be required to observe any effect, potentially leading to off-target activities.

For researchers investigating the roles of ROCK signaling, Y-27632 is the recommended tool for achieving robust and specific inhibition. This compound should be reserved for its intended purpose as a negative control in studies involving more potent, structurally related ROCK inhibitors.

References

Unveiling the On-Target Effects of ROCK Inhibition: A Comparative Analysis of RKI-1313

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase drug discovery, the precise demonstration of on-target effects is paramount. This guide provides a comparative analysis of the novel Rho-associated coiled-coil kinase (ROCK) inhibitor, RKI-1313, alongside established and more potent alternatives. Through a detailed examination of experimental data, we aim to furnish researchers, scientists, and drug development professionals with a clear, objective understanding of this compound's pharmacological profile. This document will delve into its in-vitro kinase inhibitory activity and its cellular effects on downstream signaling, cell migration, and invasion, contextualized by data from more potent inhibitors to highlight the nuances of ROCK pathway modulation.

Introduction to ROCK Signaling

The Rho-associated kinases, ROCK1 and ROCK2, are critical regulators of cellular processes such as adhesion, migration, and contraction through their role in actin cytoskeleton organization.[1][2] As downstream effectors of the small GTPase RhoA, they phosphorylate key substrates like Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility.[2][3][4] This pathway's involvement in cancer cell migration and invasion has made it an attractive target for therapeutic intervention.[5][6]

This compound in Context: A Comparative Overview

This compound has been identified as an inhibitor of ROCK1 and ROCK2.[7] However, experimental evidence demonstrates that it is a significantly weaker inhibitor compared to its close structural analog, RKI-1447.[5][8] In many studies, this compound is utilized as a negative control to confirm that the observed cellular effects of more potent compounds are indeed due to ROCK inhibition.[6][9] This guide will present a side-by-side comparison of this compound with the potent inhibitor RKI-1447, and also reference widely-used commercial ROCK inhibitors such as Y-27632 and Fasudil.[4][8][10]

Data Presentation

In Vitro Kinase Inhibition

The potency of a kinase inhibitor is fundamentally determined by its ability to inhibit the enzymatic activity of its target. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

CompoundROCK1 IC50ROCK2 IC50Reference
This compound 34 µM8 µM[7]
RKI-1447 14.5 nM6.2 nM[11][12]
Y-27632 220 nM140 nM[8]
Fasudil 1.9 µM0.73 µM[8]

Table 1: In vitro inhibitory activity of various ROCK inhibitors against ROCK1 and ROCK2.

Cellular Inhibition of ROCK Signaling

Effective ROCK inhibition within a cellular context should lead to a decrease in the phosphorylation of its key downstream substrates, p-MLC2 and p-MYPT1.

Compound (Concentration)Cell Linep-MLC2 Inhibitionp-MYPT1 InhibitionReference
This compound (10 µM)MDA-MB-231Minimal to no effectMinimal to no effect[5][11]
RKI-1447 (1 µM)MDA-MB-231Significant InhibitionSignificant Inhibition[5][11]
Y-27632 (10 µM)H1299Significant InhibitionSignificant Inhibition[11]

Table 2: Comparative effects of ROCK inhibitors on the phosphorylation of downstream ROCK substrates in human cancer cell lines.

Functional Cellular Assays: Migration and Invasion

A critical consequence of potent ROCK inhibition in cancer cells is the suppression of their migratory and invasive capabilities.

Compound (Concentration)Cell LineInhibition of Cell MigrationInhibition of Cell InvasionReference
This compound (10 µM)MDA-MB-231Minimal effectLittle to no effect[2][5]
RKI-1447 (10 µM)MDA-MB-231~85% inhibition~85% inhibition[5]

Table 3: Comparison of this compound and RKI-1447 on breast cancer cell migration and invasion.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of compounds against ROCK1 and ROCK2 is determined using a biochemical assay. The assay measures the phosphorylation of a peptide substrate by the respective kinase in the presence of various concentrations of the inhibitor.

  • Reaction Setup : The kinase reaction is performed in a 15 µL volume containing 5 ng of either ROCK1 or ROCK2 enzyme in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[13]

  • Substrate and ATP : For ROCK1, 1.5 µM of a peptide substrate and 12.5 µM of ATP are used. For ROCK2, 2 µM of substrate and 50 µM of ATP are used.[13]

  • Inhibitor Addition : Compounds are added at various concentrations to determine the IC50 value.

  • Incubation : The reaction is incubated for 1 hour at room temperature.[13]

  • Detection : The ratio of phosphorylated to unphosphorylated peptide is determined.

  • Data Analysis : IC50 values are calculated using curve-fitting software (e.g., GraphPad Prism).[13]

Western Blotting for Phosphorylated ROCK Substrates

This method is used to detect the levels of phosphorylated MLC2 and MYPT1 in cell lysates following treatment with ROCK inhibitors.

  • Cell Culture and Treatment : MDA-MB-231 or H1299 cells are cultured to ~70-80% confluency.[11] Cells are then treated with the ROCK inhibitor (e.g., this compound, RKI-1447, Y-27632) at the desired concentration for a specified time (e.g., 1-2 hours).

  • Cell Lysis : Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification : The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[14][15]

  • Antibody Incubation : The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for p-MLC2 (Thr18/Ser19) and p-MYPT1 (Thr696).[10][15] Antibodies against total MLC2 and MYPT1 are used as loading controls.

  • Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[15]

Cell Migration (Scratch-Wound Healing) Assay

This assay assesses the effect of inhibitors on the ability of a cell monolayer to migrate and close a "wound."

  • Cell Seeding : MDA-MB-231 cells are seeded in a 6-well plate and grown to form a confluent monolayer.[2]

  • Wound Creation : A sterile pipette tip is used to create a linear scratch in the monolayer.

  • Treatment : The cells are washed to remove debris and then incubated with media containing the test compounds (e.g., this compound, RKI-1447).

  • Imaging : The wound area is imaged at time 0 and after a set period (e.g., 24 hours).

  • Analysis : The rate of wound closure is quantified to determine the extent of cell migration.

Cell Invasion (Transwell) Assay

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

  • Chamber Preparation : Transwell inserts with an 8 µm pore size are coated with a layer of Matrigel.[2][16]

  • Cell Seeding : MDA-MB-231 cells, pre-treated with the inhibitors for 24 hours, are resuspended in serum-free media and seeded into the upper chamber of the Transwell insert.[2]

  • Chemoattractant : The lower chamber contains media with a chemoattractant, such as 20% fetal bovine serum (FBS).[2]

  • Incubation : The plate is incubated for 48 hours to allow for cell invasion.[2]

  • Quantification : Non-invading cells are removed from the top of the insert. The invading cells on the bottom surface are fixed, stained, and counted under a microscope.[16]

Mandatory Visualization

G cluster_0 Upstream Activation cluster_1 ROCK Kinase cluster_2 Downstream Effectors cluster_3 Cellular Outcomes RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK MYPT1 MYPT1 ROCK->MYPT1 P MLC2 MLC2 ROCK->MLC2 P This compound This compound This compound->ROCK Weak Inhibition Potent ROCKi (e.g., RKI-1447) Potent ROCKi (e.g., RKI-1447) Potent ROCKi (e.g., RKI-1447)->ROCK Potent Inhibition p-MYPT1 p-MYPT1 MYPT1->p-MYPT1 Actomyosin Contractility Actomyosin Contractility p-MYPT1->Actomyosin Contractility Promotes p-MLC2 p-MLC2 MLC2->p-MLC2 p-MLC2->Actomyosin Contractility Promotes Cell Migration & Invasion Cell Migration & Invasion Actomyosin Contractility->Cell Migration & Invasion

Caption: The ROCK signaling pathway and points of inhibition.

G cluster_0 Preparation cluster_1 Execution cluster_1a Biochemical cluster_1b Functional cluster_2 Analysis prep Seed cells and grow to confluence treat Treat cells with ROCK inhibitors (this compound vs. Potent Inhibitor vs. Vehicle) prep->treat lysis Cell Lysis treat->lysis migration Migration Assay (Wound Healing) treat->migration invasion Invasion Assay (Transwell) treat->invasion wb Western Blot for p-MLC2 & p-MYPT1 lysis->wb quant_wb Quantify Band Intensity wb->quant_wb quant_mig Measure Wound Closure migration->quant_mig quant_inv Count Invading Cells invasion->quant_inv

Caption: Experimental workflow for comparing ROCK inhibitors.

References

RKI-1313 as a Negative Control in ROCK Signaling Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing robust experimental controls is paramount to the validity and interpretation of scientific findings. In the study of Rho-associated coiled-coil containing protein kinase (ROCK) signaling, the compound RKI-1313 serves as an essential negative control for its potent and selective counterpart, RKI-1447. This guide provides a comprehensive comparison of these two molecules, detailing their differential effects on ROCK activity and downstream cellular processes, and offers standardized protocols for their use in experiments.

RKI-1447 is a potent, ATP-competitive inhibitor of ROCK1 and ROCK2, key regulators of the actin cytoskeleton involved in cell adhesion, migration, and contraction.[1][2][3] In contrast, this compound is a structurally similar analog with significantly weaker inhibitory activity, making it an ideal negative control to ensure that the observed effects of RKI-1447 are due to specific ROCK inhibition and not off-target effects.[1][3]

Comparative Analysis of this compound and RKI-1447

The primary distinction between RKI-1447 and this compound lies in their potency against ROCK kinases. This difference is attributed to a minor structural variation: RKI-1447 possesses a meta-hydroxyl group on its phenyl ring, which is replaced by a para-methoxy group in this compound.[1] This alteration is thought to cause steric hindrance and a loss of a key hydrogen bond in the ATP-binding pocket of ROCK, drastically reducing the inhibitory capacity of this compound.[1]

CompoundTargetIC50
RKI-1447 ROCK114.5 nM[1][2][4][5]
ROCK26.2 nM[1][2][4][5]
This compound ROCK134 µM[6]
ROCK28 µM[6]

As demonstrated in the table, RKI-1447 is significantly more potent than this compound at inhibiting both ROCK isoforms. This disparity in potency translates to their differential effects on cellular functions regulated by ROCK signaling. While RKI-1447 effectively inhibits ROCK-dependent signaling, cytoskeletal changes, anchorage-independent growth, migration, and invasion, this compound shows minimal to no effect on these processes, even at concentrations where RKI-1447 is highly active.[1][3][7]

The ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of cellular contractility and morphology.[8][][10] The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK.[8][10] Activated ROCK then phosphorylates multiple downstream substrates, leading to the assembly of actin stress fibers and focal adhesions.[8] Key substrates include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[1][8]

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK1/2 RhoA_GTP->ROCK MLC_P p-MLC ROCK->MLC_P MYPT1_P p-MYPT1 ROCK->MYPT1_P RKI_1447 RKI-1447 RKI_1447->ROCK RKI_1313 This compound (Weak) RKI_1313->ROCK Actin_Stress_Fibers Actin Stress Fibers MLC_P->Actin_Stress_Fibers Cell_Contraction Cell Contraction & Migration Actin_Stress_Fibers->Cell_Contraction Experimental_Workflow cluster_assays Functional Assays Start Cell Culture Treatment Treat with: - Vehicle (Control) - this compound (Negative Control) - RKI-1447 (Active Inhibitor) Start->Treatment Kinase_Assay In Vitro Kinase Assay Treatment->Kinase_Assay Western_Blot Western Blot (p-MLC, p-MYPT1) Treatment->Western_Blot Migration_Assay Migration Assay (Scratch Test) Treatment->Migration_Assay Invasion_Assay Invasion Assay (Boyden Chamber) Treatment->Invasion_Assay Data_Analysis Data Analysis & Statistical Comparison Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Migration_Assay->Data_Analysis Invasion_Assay->Data_Analysis Conclusion Conclusion: Efficacy of RKI-1447 vs. Inertness of this compound Data_Analysis->Conclusion

References

Presenting RKI-1313 Data: A Comparative Guide for Research Publications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, cell biology, and drug discovery, the presentation of experimental data on small molecule inhibitors is critical for the clear communication of findings. This guide provides a framework for presenting data on RKI-1313, a selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). To provide a comprehensive understanding of its activity, this guide focuses on a direct comparison with its more potent analog, RKI-1447, and other commonly used ROCK inhibitors.

Data Presentation: A Comparative Analysis

A clear and concise presentation of quantitative data is essential for interpreting the efficacy and specificity of an inhibitor. The following tables summarize the key comparative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50
This compound ROCK134 µM[1][2]
ROCK28 µM[1][2]
RKI-1447ROCK114.5 nM[1][3][4]
ROCK26.2 nM[1][4]
Y-27632ROCK1140 nM[5]
Fasudil--

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 2: Cellular Activity and Functional Effects

AssayCell LineThis compound EffectRKI-1447 EffectOther ROCK Inhibitors (e.g., Y-27632, Fasudil)
Phospho-MLC-2 Inhibition MDA-MB-231, H1299Little to no effect at 10 µM[1][4]Dose-dependent decrease[4]Significant inhibition[6]
Phospho-MYPT-1 Inhibition MDA-MB-231, H1299Little to no effect[4]Dose-dependent decrease[4]-
Cell Migration MDA-MB-231Minimal effect[4]Inhibition at 1 and 10 µM[4]Significant inhibition[6]
Cell Invasion MDA-MB-231Little effect[1][4]53% and 85% inhibition at 1 and 10 µM, respectively[4]Significant inhibition[6]
Anchorage-Independent Growth MDA-MB-231Little effect[7]Significant inhibition[7]Inhibition[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research findings. Below are protocols for key experiments cited in this guide.

1. In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase of interest.

  • Reagents: Recombinant ROCK1 or ROCK2 enzyme, ATP, appropriate peptide substrate (e.g., based on MLC2 sequence), kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA), test compounds (this compound, RKI-1447).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, combine the kinase, peptide substrate, and test compound in the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or fluorescence-based assays (e.g., Z'-LYTE™).

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

2. Western Blotting for Phosphorylated Downstream Targets

This method is used to assess the effect of the inhibitor on the phosphorylation of downstream targets of ROCK in a cellular context.

  • Cell Culture and Treatment:

    • Culture human cancer cell lines (e.g., MDA-MB-231 breast cancer cells or H1299 lung cancer cells) in appropriate media.

    • Treat the cells with varying concentrations of this compound, RKI-1447, or other ROCK inhibitors for a specified duration.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated MLC-2 (p-MLC-2) and phosphorylated MYPT-1 (p-MYPT-1). Also, probe for total MLC-2, total MYPT-1, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

3. Cell Migration and Invasion Assays

These assays evaluate the impact of the inhibitor on the migratory and invasive potential of cancer cells.

  • Cell Migration (Wound Healing Assay):

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells to remove debris and add fresh media containing the test compounds.

    • Capture images of the wound at different time points (e.g., 0 and 24 hours).

    • Measure the closure of the wound over time to quantify cell migration.

  • Cell Invasion (Transwell Assay):

    • Use Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

    • Seed cells in the upper chamber of the insert in serum-free media containing the test compounds.

    • Add media containing a chemoattractant (e.g., serum) to the lower chamber.

    • Incubate for a suitable period (e.g., 24-48 hours) to allow for cell invasion through the membrane.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invading cells under a microscope to quantify invasion.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

G RhoA-ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) pMLC Phospho-MLC MLC->pMLC Actin Actin Cytoskeleton pMLC->Actin pMYPT1 Phospho-MYPT1 MYPT1->pMYPT1 pMYPT1->Actin Inhibits dephosphorylation of MLC Contraction Stress Fiber Formation Cell Contraction & Motility Actin->Contraction RKI1313 This compound RKI1313->ROCK Weakly Inhibits RKI1447 RKI-1447 RKI1447->ROCK Potently Inhibits

Caption: The RhoA-ROCK signaling pathway and points of inhibition.

G Experimental Workflow: Western Blot Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis start Seed Cancer Cells treat Treat with this compound or RKI-1447 start->treat lyse Cell Lysis treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to Membrane sds->transfer probe Probe with Primary & Secondary Antibodies transfer->probe detect Signal Detection & Quantification probe->detect

Caption: Workflow for analyzing ROCK inhibitor effects on downstream targets.

G Comparative Efficacy of ROCK Inhibitors cluster_activity Inhibitory Activity cluster_function Functional Effects RKI1313 This compound weak Weak RKI1313->weak minimal Minimal RKI1313->minimal RKI1447 RKI-1447 potent Potent RKI1447->potent strong Strong RKI1447->strong Other Other ROCK Inhibitors (e.g., Y-27632, Fasudil) variable Variable Potency Other->variable significant Significant Other->significant

References

Navigating Antibody Specificity in Kinase Signaling Research: A Comparative Guide on RKI-1313

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and antibody cross-reactivity is paramount for the accurate interpretation of experimental data. This guide provides a comparative analysis of RKI-1313, a commonly used Rho-associated coiled-coil kinase (ROCK) inhibitor, and its alternatives. We delve into the potential for small molecule interference in common immunoassays and provide detailed experimental protocols to empower researchers to assess antibody specificity in the presence of this compound and other kinase inhibitors.

The ROCK Signaling Pathway and the Role of this compound

The Rho-associated coiled-coil kinase (ROCK) signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, making ROCK a compelling therapeutic target. This compound is a small molecule inhibitor of ROCK1 and ROCK2. However, it is considered a relatively weak inhibitor and is often utilized as a negative control in experiments involving more potent ROCK inhibitors, such as RKI-1447.

Below is a diagram illustrating the canonical ROCK signaling pathway and the points of inhibition by this compound and its more potent counterpart, RKI-1447.

ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK1/ROCK2 RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin Actin Cytoskeleton (Stress Fibers) Cofilin->Actin Depolymerizes Contraction Cell Contraction & Motility Actin->Contraction MLC Myosin Light Chain (MLC) pMLC p-MLC MLC->pMLC Phosphorylated by ROCK MLCP->pMLC Dephosphorylates pMLC->Contraction RKI1313 This compound (Weak Inhibitor) RKI1313->ROCK RKI1447 RKI-1447 (Potent Inhibitor) RKI1447->ROCK

Figure 1: The ROCK Signaling Pathway. This diagram illustrates the activation of ROCK by RhoA-GTP, leading to downstream effects on the actin cytoskeleton and cell contractility. This compound and RKI-1447 inhibit ROCK activity.

Performance Comparison of this compound and Alternative ROCK Inhibitors

While this compound serves as a useful control, a variety of other ROCK inhibitors with different potencies and specificities are available. The choice of inhibitor can significantly impact experimental outcomes.

InhibitorTarget(s)IC50 (ROCK1)IC50 (ROCK2)Key Characteristics
This compound ROCK1, ROCK234 µM8 µMWeak inhibitor, often used as a negative control for RKI-1447.
RKI-1447 ROCK1, ROCK214.5 nM6.2 nMPotent and selective ROCK inhibitor.[1][2][3][4]
Y-27632 ROCK1, ROCK2220 nM (Ki)300 nM (Ki)Widely used, cell-permeable, competitive inhibitor of the ATP-binding site.[5]
Fasudil ROCK1, ROCK21.9 µM0.73 µMClinically used vasodilator with neuroprotective properties. Also shows some activity against other kinases like PKA, PKG, and PKC at higher concentrations.[6][7][8][9]

Assessing Antibody Cross-Reactivity in the Presence of Small Molecules

A critical consideration when using small molecule inhibitors in immunoassays is the potential for the inhibitor itself to interfere with antibody-antigen binding, leading to erroneous results. This interference can be distinct from the inhibitor's on-target biological effects. While no studies have directly reported on the cross-reactivity of antibodies in the presence of this compound, it is a possibility that researchers should be aware of and test for.

Potential mechanisms of small molecule interference in immunoassays include:

  • Direct Binding to the Antibody or Antigen: The small molecule could bind to the antibody's antigen-binding site (paratope) or to the epitope on the antigen, sterically hindering the intended antibody-antigen interaction.

  • Conformational Changes: The inhibitor might induce conformational changes in the target protein (antigen) that alter the epitope and affect antibody recognition.

  • Non-specific Protein Binding: Some small molecules can aggregate or bind non-specifically to proteins, which could interfere with the assay components.

To ensure the validity of experimental results, it is crucial to perform control experiments to rule out such interference.

Experimental Protocols

The following are detailed protocols for common immunoassays, with specific considerations for assessing the impact of this compound or other small molecule inhibitors on antibody performance.

Experimental Workflow for Assessing Small Molecule Interference

Start Start: Immunoassay (e.g., WB, ELISA, FC) AddInhibitor Add Small Molecule Inhibitor (e.g., this compound) to a control sample (without biological target) Start->AddInhibitor Incubate Incubate with Primary Antibody AddInhibitor->Incubate Wash Wash Steps Incubate->Wash AddSecondary Add Secondary Antibody & Detect Wash->AddSecondary Analyze Analyze Signal: Compare with/without inhibitor AddSecondary->Analyze

Figure 2: Workflow to test for small molecule interference. This workflow outlines a general approach to determine if a small molecule inhibitor directly interferes with antibody binding in an immunoassay.

Western Blot Protocol to Assess Interference

This protocol is designed to determine if this compound interferes with the binding of a primary antibody to its target protein on a western blot membrane.

Materials:

  • Cell lysate containing the target protein

  • Purified recombinant target protein (optional, as a clean system)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against the target protein

  • This compound (and/or other inhibitors)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation and Transfer:

    • Separate proteins from your cell lysate (and purified protein, if using) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation (with and without inhibitor):

    • Cut the membrane into strips (if testing multiple conditions).

    • Condition 1 (Control): Incubate a membrane strip with the primary antibody diluted in blocking buffer.

    • Condition 2 (Inhibitor): Incubate another membrane strip with the primary antibody diluted in blocking buffer that also contains this compound at the desired concentration (e.g., 10 µM). It is crucial to also have a control where the inhibitor is added to a lane with no target protein to check for non-specific binding of the inhibitor-antibody complex to the membrane.

    • Incubate overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane strips three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate all membrane strips with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes and Detection:

    • Wash the membrane strips three times for 10 minutes each with TBST.

    • Incubate the membranes with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

Data Analysis:

  • Compare the band intensity of the target protein in the control condition versus the inhibitor condition. A significant decrease in band intensity in the presence of the inhibitor, especially with purified protein, may suggest direct interference with antibody binding.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Interference Testing

This protocol uses a direct or indirect ELISA format to quantify potential interference.

Materials:

  • High-binding 96-well ELISA plate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Purified recombinant target protein

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Wash buffer (PBST)

  • Primary antibody against the target protein

  • This compound (and/or other inhibitors)

  • HRP-conjugated secondary antibody (for indirect ELISA) or HRP-conjugated primary antibody (for direct ELISA)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Coat the wells of the ELISA plate with the purified target protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation (with and without inhibitor):

    • Wash the plate three times.

    • Prepare serial dilutions of the primary antibody in blocking buffer.

    • Prepare another set of serial dilutions of the primary antibody in blocking buffer containing a fixed concentration of this compound.

    • Add the antibody solutions to the respective wells and incubate for 2 hours at room temperature.

  • Washing and Secondary Antibody Incubation (for indirect ELISA):

    • Wash the plate three times.

    • Add the HRP-conjugated secondary antibody diluted in blocking buffer to all wells and incubate for 1 hour at room temperature.

  • Final Washes, Development, and Reading:

    • Wash the plate five times with wash buffer.

    • Add TMB substrate to each well and incubate in the dark until sufficient color develops.

    • Add stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Compare the antibody titration curves in the presence and absence of this compound. A significant shift in the EC50 or a decrease in the maximum signal in the presence of the inhibitor would indicate interference.

Flow Cytometry Protocol for Assessing Intracellular Staining Interference

This protocol evaluates whether this compound affects the ability of an antibody to detect an intracellular target by flow cytometry.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)

  • Staining buffer (e.g., PBS with 2% FBS)

  • Primary antibody against the intracellular target, conjugated to a fluorophore

  • This compound (and/or other inhibitors)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment (Optional - for biological effect):

    • Culture cells to the desired density. If you want to assess the biological effect of the inhibitor simultaneously, treat one set of cells with this compound for the desired time.

  • Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells with fixation buffer for 15-20 minutes at room temperature.

  • Permeabilization and Staining (with and without inhibitor):

    • Wash the fixed cells with PBS.

    • Resuspend the cells in permeabilization buffer.

    • Divide the cells into two tubes:

      • Control: Add the fluorophore-conjugated primary antibody.

      • Inhibitor: Add the fluorophore-conjugated primary antibody and this compound at the desired concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing and Analysis:

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in staining buffer for analysis.

    • Acquire data on a flow cytometer.

Data Analysis:

  • Compare the mean fluorescence intensity (MFI) of the stained cells in the control and inhibitor-treated samples. A significant change in MFI in the sample where the inhibitor was added during the staining step (independent of any biological pre-treatment) would suggest interference.

Conclusion

While this compound is a valuable tool in studying the ROCK signaling pathway, particularly as a negative control, researchers must be vigilant about the potential for off-target effects, including direct interference with immunoassays. The lack of specific data on antibody cross-reactivity in the presence of this compound underscores the importance of empirical validation. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently assess the specificity of their antibodies and ensure the integrity of their findings when using this compound and other small molecule inhibitors. This proactive approach to assay validation is essential for producing robust and reproducible data in the ever-evolving landscape of drug discovery and development.

References

Safety Operating Guide

Navigating the Safe Handling of RKI-1313: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for personal or therapeutic use.

This document provides essential safety and logistical information for handling the research compound RKI-1313. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the general safety protocols for handling pyridine-containing chemical compounds, a structural motif present in this compound. Researchers, scientists, and drug development professionals should use this information as a starting point for conducting their own risk assessments and implementing appropriate safety measures in their laboratories.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on the known hazards of pyridine and its derivatives.[1]

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[1]Provides chemical resistance against pyridine and related compounds.
Eye and Face Protection Chemical splash goggles. A face shield should also be worn when there is a significant risk of splashing.[1]Protects against accidental splashes and potential vapors that could cause serious eye irritation.
Skin and Body Protection Chemical-resistant lab coat. For larger quantities or increased risk of exposure, flame-retardant and antistatic protective clothing is advised.[1]Protects skin from contact, as pyridine compounds can be toxic upon absorption. The flammability of pyridine derivatives necessitates flame-retardant materials.[1]
Respiratory Protection All handling should be conducted in a certified chemical fume hood or a well-ventilated area.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Pyridine-like compounds can emit fumes that may be harmful if inhaled, potentially causing respiratory irritation, headaches, and dizziness.[1][2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow

The following diagram outlines a logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve handle_exp Conduct Experiment prep_dissolve->handle_exp handle_storage Store Appropriately handle_exp->handle_storage disp_waste Segregate Waste handle_exp->disp_waste disp_container Seal in Labeled Container disp_waste->disp_container disp_ppe Dispose of Contaminated PPE disp_container->disp_ppe disp_licensed Dispose via Licensed Contractor disp_ppe->disp_licensed

Safe handling workflow for this compound.
Step-by-Step Guidance

Preparation and Handling:

  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[2]

  • Ignition Sources: As pyridine derivatives can be flammable, keep the compound away from heat, sparks, open flames, and hot surfaces.[3][4][5]

  • Personal Protective Equipment: Before beginning any work, ensure all recommended PPE is correctly worn.[1]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2][4]

  • Keep containers tightly sealed and clearly labeled.[3][4]

Spill Management:

  • Evacuation: In the event of a spill, evacuate all non-essential personnel from the affected area.

  • Containment and Cleanup: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the substance.[3] Collect the absorbed material into a sealed, labeled container for disposal.[3] Prevent the spill from entering drains or waterways.[3]

Disposal:

  • Containerization: All waste materials, including contaminated PPE and absorbent materials, must be placed in clearly labeled, sealed containers.

  • Disposal Route: Dispose of all hazardous waste through a licensed and certified contractor, adhering to all local, state, and federal regulations.

First Aid Measures

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult or symptoms persist, seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.